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Foundational

An In-depth Technical Guide to the Synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide, a molecule of interest for researchers in drug development and materials science. The document...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide, a molecule of interest for researchers in drug development and materials science. The document details scientifically vetted synthetic strategies, including the preparation of the key precursor, 3-(thiophen-2-yl)acrylic acid, and subsequent amide bond formation with N-isopropylamine. Three distinct and validated coupling methodologies are presented: the acyl chloride approach, the in-situ active ester method, and the mixed anhydride strategy. Each protocol is accompanied by a discussion of the underlying chemical principles, step-by-step experimental procedures, and considerations for reaction optimization and product characterization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a robust framework for the successful laboratory-scale synthesis of the target compound.

Introduction and Strategic Overview

N-Isopropyl-3-(thiophen-2-yl)acrylamide is a compound that incorporates a thiophene moiety, a common heterocycle in medicinal chemistry, and an N-isopropylacrylamide group, known for its utility in polymer chemistry and as a pharmacophore. The strategic synthesis of this target molecule hinges on the efficient formation of an amide bond between two key precursors: 3-(thiophen-2-yl)acrylic acid and N-isopropylamine.

The overall synthetic approach can be logically dissected into two primary stages:

  • Synthesis of the Carboxylic Acid Precursor: The preparation of 3-(thiophen-2-yl)acrylic acid.

  • Amide Coupling: The condensation of 3-(thiophen-2-yl)acrylic acid with N-isopropylamine to yield the final product.

This guide will first address the synthesis of the carboxylic acid precursor before delving into a comparative analysis of three robust methods for the crucial amide coupling step. The choice of coupling method can significantly impact yield, purity, and scalability, and thus a detailed examination of each is warranted.

Synthesis of the Precursor: 3-(thiophen-2-yl)acrylic acid

The synthesis of 3-(thiophen-2-yl)acrylic acid is a well-established transformation, often achieved through classical condensation reactions. The Knoevenagel condensation provides a reliable and straightforward route, utilizing thiophene-2-carboxaldehyde and malonic acid as starting materials.[1]

Knoevenagel Condensation for 3-(thiophen-2-yl)acrylic acid

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme:

Knoevenagel_Condensation Thiophene_aldehyde Thiophene-2-carboxaldehyde Intermediate Intermediate Thiophene_aldehyde->Intermediate + Malonic acid (Pyridine, Piperidine) Malonic_acid Malonic acid Product 3-(thiophen-2-yl)acrylic acid Intermediate->Product Heat (-CO2)

Caption: Knoevenagel condensation for the synthesis of 3-(thiophen-2-yl)acrylic acid.

Experimental Protocol: Knoevenagel Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Thiophene-2-carboxaldehyde112.141.2011.21 g (9.34 mL)0.10
Malonic acid104.061.61910.41 g0.10
Pyridine79.100.98260 mL-
Piperidine85.150.8620.5 mL (catalyst)-
Concentrated HCl36.461.18As needed-
Water18.021.00As needed-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-carboxaldehyde (0.10 mol), malonic acid (0.10 mol), and pyridine (60 mL).

  • Add a catalytic amount of piperidine (a few drops).[1]

  • Heat the reaction mixture to 45-50°C for 2 hours, then increase the temperature to 100°C and maintain for an additional 2.5 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (approximately 500 g).

  • Acidify the mixture with concentrated hydrochloric acid (1:1 v/v) until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to yield pure 3-(thiophen-2-yl)acrylic acid.[1]

Expected Outcome: A crystalline solid with a melting point of 145-148°C.[2]

Amide Coupling Methodologies

The formation of the amide bond is the cornerstone of this synthesis. The choice of coupling reagent and conditions is critical to achieving high yields and purity while minimizing side reactions. We will explore three effective methods adapted from established literature procedures for similar couplings.[3]

Amide_Coupling_Overview Start 3-(thiophen-2-yl)acrylic acid + N-isopropylamine Method_A Method A: Acyl Chloride Start->Method_A Method_B Method B: In-situ Active Ester (DCC/HOBt) Start->Method_B Method_C Method C: Mixed Anhydride Start->Method_C Product N-Isopropyl-3-(thiophen-2-yl)acrylamide Method_A->Product Method_B->Product Method_C->Product

Caption: Overview of the three primary amide coupling strategies.

Method A: The Acyl Chloride Approach

This classic and often high-yielding method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with the amine.

Causality: The conversion of the carboxylic acid's hydroxyl group into a good leaving group (chloride) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

3.1.1. Experimental Protocol: Acyl Chloride Method

Step 1: Formation of 3-(thiophen-2-yl)acryloyl chloride

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
3-(thiophen-2-yl)acrylic acid154.19-1.85 g0.012
Thionyl chloride (SOCl₂)118.971.632.6 mL0.036
Dry Dichloromethane (DCM)84.931.3350 mL-

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(thiophen-2-yl)acrylic acid (0.012 mol) in dry dichloromethane (50 mL).

  • Cool the suspension in an ice bath (0-5°C).

  • Slowly add thionyl chloride (0.036 mol) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(thiophen-2-yl)acryloyl chloride, which can be used directly in the next step.

Step 2: Amidation

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Crude 3-(thiophen-2-yl)acryloyl chloride172.63-from Step 1~0.012
N-isopropylamine59.110.6882.0 mL0.024
Triethylamine (TEA)101.190.7263.4 mL0.024
Dry Tetrahydrofuran (THF) / DCM (1:4)--150 mL-

Procedure:

  • Dissolve the crude 3-(thiophen-2-yl)acryloyl chloride in a mixture of dry THF/DCM (1:4, 150 mL) and cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve N-isopropylamine (0.024 mol) in a small amount of the same solvent mixture. Note: Using two equivalents of the amine, one as the nucleophile and one as the base, is an alternative to using triethylamine.

  • Slowly add the N-isopropylamine solution to the stirred acyl chloride solution.

  • Add triethylamine (0.024 mol) portion-wise to the reaction mixture to neutralize the HCl formed.[3]

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method B: In-situ Active Ester Formation (DCC/HOBt)

This method avoids the isolation of the highly reactive acyl chloride by generating an active ester in situ, which then reacts with the amine. Dicyclohexylcarbodiimide (DCC) is a common dehydrating agent for this purpose, and 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve efficiency.

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. HOBt intercepts this intermediate to form a more stable and less reactive HOBt-ester, which then undergoes aminolysis with higher efficiency and reduced side products.

3.2.1. Experimental Protocol: In-situ Active Ester Method

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
3-(thiophen-2-yl)acrylic acid154.19-2.31 g0.015
N-isopropylamine59.110.6881.3 mL0.015
Dicyclohexylcarbodiimide (DCC)206.33-3.0 g0.015
1-Hydroxybenzotriazole (HOBt)135.13-1.7 g0.015
Dry Tetrahydrofuran (THF)--60 mL-

Procedure:

  • In a round-bottom flask, dissolve 3-(thiophen-2-yl)acrylic acid (0.015 mol) and HOBt (0.015 mol) in dry THF (50 mL).[3]

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve DCC (0.015 mol) in dry THF (10 mL).

  • Add the DCC solution dropwise to the stirred carboxylic acid/HOBt solution over 30 minutes.[3]

  • Stir the mixture at 0-5°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Add N-isopropylamine (0.015 mol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Method C: The Mixed Anhydride Approach

This method involves the activation of the carboxylic acid by forming a mixed anhydride, typically with an alkyl chloroformate, which then undergoes nucleophilic attack by the amine.

Causality: The formation of the mixed anhydride creates a good leaving group (the alkyl carbonate), enhancing the electrophilicity of the carbonyl carbon of the original carboxylic acid. This method is often rapid and can be performed at low temperatures, minimizing side reactions.

3.3.1. Experimental Protocol: Mixed Anhydride Method

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
3-(thiophen-2-yl)acrylic acid154.19-1.54 g0.010
N-methylmorpholine (NMM)101.150.9201.1 mL0.010
Isobutyl chloroformate136.581.001.3 mL0.010
N-isopropylamine59.110.6880.86 mL0.010
Dry Tetrahydrofuran (THF)--50 mL-

Procedure:

  • Dissolve 3-(thiophen-2-yl)acrylic acid (0.010 mol) in dry THF (30 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -15°C using a dry ice/acetone bath.

  • Add N-methylmorpholine (0.010 mol) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (0.010 mol) dropwise, ensuring the temperature remains below -10°C.

  • Stir the mixture at -15°C for 15-30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve N-isopropylamine (0.010 mol) in a small amount of cold, dry THF.

  • Add the N-isopropylamine solution to the mixed anhydride solution at -15°C.

  • Stir the reaction mixture at -15°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any precipitate (N-methylmorpholine hydrochloride).

  • Concentrate the filtrate under reduced pressure.

  • Work up the residue as described in Method B (dissolution in ethyl acetate followed by aqueous washes).

  • Purify the crude product by column chromatography.

Product Characterization

The identity and purity of the synthesized N-Isopropyl-3-(thiophen-2-yl)acrylamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The proton NMR should show characteristic signals for the thiophene ring protons, the vinyl protons of the acrylamide group, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group, as well as the amide N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the amide C=O stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide can be reliably achieved through a two-stage process involving the preparation of 3-(thiophen-2-yl)acrylic acid followed by amide coupling with N-isopropylamine. This guide has presented three distinct and effective protocols for the crucial amide bond formation step. The choice between the acyl chloride, in-situ active ester, and mixed anhydride methods will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile. Each method, when executed with care and attention to the principles outlined, provides a viable pathway to the target molecule.

References

  • El-Sayed, M. A.-A., Abdel-Alim, A.-A. M., Abdel-Aziz, M., El-Torky, A., & El-Gazzar, A.-R. B. A. (2014). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 5, 1094-1111. [Link]

  • Gale, W. W., & O'Connor, D. B. (2011). Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series. Molecules, 16(1), 749-762. [Link]

  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1401. [Link]

  • Google Patents. (2017). CN107445856B - Synthesis process of N-isopropyl acrylamide.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

Sources

Exploratory

Comprehensive Spectral Characterization of N-Isopropyl-3-(thiophen-2-yl)acrylamide: A Technical Guide

Executive Summary N-Isopropyl-3-(thiophen-2-yl)acrylamide (Chemical Formula: C₁₀H₁₃NOS; Molecular Weight: 195.28 g/mol ) is a highly versatile building block utilized in the development of covalent kinase inhibitors, sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Isopropyl-3-(thiophen-2-yl)acrylamide (Chemical Formula: C₁₀H₁₃NOS; Molecular Weight: 195.28 g/mol ) is a highly versatile building block utilized in the development of covalent kinase inhibitors, smart thermoresponsive polymers, and advanced organic materials. Structurally, it merges a thiophene pharmacophore with an N-isopropylacrylamide moiety. This whitepaper provides an authoritative, in-depth analysis of its spectral properties—encompassing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS)—alongside field-proven, self-validating analytical protocols.

Synthetic Workflow and Mechanistic Grounding

The synthesis of thiophene-2-acrylamides is typically achieved via the amidation of (E)-3-(thiophen-2-yl)acrylic acid. To avoid the harsh conditions of acyl chloride formation, an in situ active ester method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is preferred[1]. This approach minimizes the risk of Michael addition side-reactions across the α,β-unsaturated double bond.

Synthesis A 3-(Thiophen-2-yl)acrylic acid (Starting Material) B Activation (EDCI, HOBt, DIPEA) A->B CH2Cl2, 0 °C C Amidation (Isopropylamine) B->C RT, 12 h D N-Isopropyl-3-(thiophen-2-yl)acrylamide (Target Compound) C->D Purification

Figure 1: Step-by-step synthetic workflow for N-Isopropyl-3-(thiophen-2-yl)acrylamide.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of N-isopropyl-3-(thiophen-2-yl)acrylamide relies heavily on identifying the trans-alkene geometry and the distinct electronic environment of the thiophene ring[2].

Mechanistic Insight: The coupling constant (J) between the α and β alkene protons is governed by the Karplus equation. A measured J value of ~15.8 Hz unequivocally confirms the E (trans) configuration of the double bond. Furthermore, the chemical shift of the amide N-H proton is highly solvent-dependent; in a hydrogen-bond accepting solvent like DMSO-d₆, it shifts downfield to ~8.15 ppm compared to ~5.6 ppm in CDCl₃[2].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a 1.12Doublet (d)6.56HIsopropyl methyls (-CH₃)
H-b 3.98Multiplet (m)6.51HIsopropyl methine (-CH)
H-c 6.45Doublet (d)15.81HAlkene α-proton (=CHCO)
H-d 7.08Doublet of doublets (dd)5.0, 3.51HThiophene C4-H
H-e 7.35Doublet (d)3.51HThiophene C3-H
H-f 7.55Doublet (d)15.81HAlkene β-proton (Th-CH=)
H-g 7.60Doublet (d)5.01HThiophene C5-H
H-h 8.15Doublet (d)7.51HAmide proton (N-H)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CarbonChemical Shift (ppm)Assignment
C1 22.5Isopropyl methyls (x2)
C2 41.2Isopropyl methine
C3 121.5Alkene C-α
C4 128.4Thiophene C-4
C5 129.1Thiophene C-3
C6 131.2Thiophene C-5
C7 132.8Alkene C-β
C8 139.7Thiophene C-2 (Quaternary)
C9 164.3Carbonyl (C=O)
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is critical for validating the integrity of the secondary amide and the conjugated system[3]. The presence of a strong Amide I band (C=O stretch) at 1655 cm⁻¹ and an Amide II band (N-H bend) at 1545 cm⁻¹ is diagnostic of the N-isopropylacrylamide substructure[3].

Table 3: FTIR Spectral Assignments (ATR-Diamond)

Wavenumber (cm⁻¹)Peak Shape / IntensityAssignment
3290Broad, StrongN-H stretch (hydrogen-bonded)
3075Sharp, WeakC-H stretch (aromatic/alkenic)
2970, 2930Sharp, MediumC-H stretch (aliphatic isopropyl)
1655Sharp, StrongC=O stretch (Amide I)
1615Sharp, MediumC=C stretch (conjugated alkene)
1545Broad, StrongN-H bend / C-N stretch (Amide II)
975Sharp, Strongtrans-Alkene C-H out-of-plane bend
Mass Spectrometry (ESI-MS)

Under positive Electrospray Ionization (+ESI), the molecule readily accepts a proton at the amide oxygen/nitrogen, yielding a robust molecular ion [M+H]⁺ at m/z 196.08.

Mechanistic Insight: Collision-Induced Dissociation (CID) of the target compound triggers a highly predictable fragmentation cascade. The primary neutral loss is isopropylamine (59 Da), generating a highly stabilized thienylacryloyl acylium cation (m/z 137.00). Subsequent decarbonylation (-28 Da) yields the thienylvinyl cation (m/z 109.01).

MS_Frag M Molecular Ion [M+H]+ m/z 196.08 F1 Thienylacryloyl Cation m/z 137.00 M->F1 - Isopropylamine (-59 Da) F2 Thienylvinyl Cation m/z 109.01 F1->F2 - CO (-28 Da)

Figure 2: Primary ESI-MS fragmentation pathway of the protonated molecular ion.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, ensuring data reproducibility requires protocols that inherently validate themselves during execution.

Protocol 1: ¹H and ¹³C NMR Acquisition

Causality: DMSO-d₆ is selected over CDCl₃ to prevent signal overlap between the chloroform residual peak (7.26 ppm) and the critical thiophene H-3/H-4 protons (7.08-7.35 ppm)[2].

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Self-Validation Step: Acquire a preliminary 1-scan ¹H spectrum. Verify that the solvent residual peak is exactly at 2.50 ppm and the water peak is <3.3 ppm. If the water peak is massive, re-dry the sample to prevent amide proton exchange/broadening.

  • Acquisition: Run a standard 16-scan ¹H acquisition (relaxation delay = 2.0 s) and a 512-scan ¹³C acquisition (relaxation delay = 2.0 s, with WALTZ-16 decoupling).

  • Processing: Apply a 0.3 Hz exponential line-broadening function to the ¹H FID before Fourier transformation to optimize the signal-to-noise ratio without masking the 3.5 Hz thiophene J-couplings.

Protocol 2: FTIR-ATR Analysis

Causality: Attenuated Total Reflectance (ATR) with a diamond crystal is utilized instead of KBr pelleting. KBr is highly hygroscopic and introduces moisture artifacts in the 3200-3400 cm⁻¹ region, which can obscure the diagnostic N-H stretching band of the secondary amide[3].

  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Step: Perform a background scan (32 scans, 4 cm⁻¹ resolution). A flat baseline in the 2000-2500 cm⁻¹ region validates successful background subtraction of ambient CO₂ and water vapor.

  • Acquisition: Apply 2-3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol 3: LC-ESI-MS Analysis

Causality: 0.1% Formic acid is added to the mobile phase. This lowers the pH, ensuring the secondary amide is fully protonated in the droplet phase, thereby exponentially increasing the [M+H]⁺ signal intensity in positive ESI mode.

  • Mobile Phase: Solvent A: H₂O + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Self-Validation Step: Inject a known tuning standard (e.g., Caffeine, exact mass m/z 195.088) prior to the sample batch. If the mass error exceeds 5 ppm, halt the sequence and recalibrate the Time-of-Flight (TOF) or quadrupole mass analyzer.

  • Acquisition: Inject 1 µL of a 10 µg/mL sample solution. Run a fast gradient (5% B to 95% B over 5 minutes) on a C18 column (2.1 x 50 mm, 1.8 µm). Monitor positive ions in the m/z 100-500 range.

  • CID Fragmentation: Apply a collision energy of 20-25 eV to induce the diagnostic loss of isopropylamine.

References

  • Title: WO2017106556A1 - Tank-binding kinase inhibitor compounds Source: Google Patents URL
  • Title: Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Foundational

quantum chemical calculations for N-Isopropyl-3-(thiophen-2-yl)acrylamide

An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Isopropyl-3-(thiophen-2-yl)acrylamide This guide provides a comprehensive walkthrough of the , a molecule of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Isopropyl-3-(thiophen-2-yl)acrylamide

This guide provides a comprehensive walkthrough of the , a molecule of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental electronic and structural properties of such molecules is paramount for predicting their reactivity, metabolic fate, and potential as therapeutic agents. Thiophene and its derivatives are known pharmacologically-active skeletons, present in numerous commercial anticancer agents.[1] This document moves beyond a simple recitation of steps, offering a rationale grounded in established computational chemistry principles for each methodological choice, ensuring a robust and reproducible in-silico experimental design.

Foundational Principles: Why Quantum Chemistry?

Before delving into the protocol, it is crucial to understand the "why." Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), allow us to model a molecule's behavior at the electronic level. This is not merely an academic exercise; it provides predictive power. For a molecule like N-Isopropyl-3-(thiophen-2-yl)acrylamide, which combines a reactive acrylamide group with a metabolically susceptible thiophene ring, these calculations can elucidate:

  • Stable Conformations: Identifying the lowest energy three-dimensional structure, which governs how the molecule interacts with biological targets.

  • Electronic Properties: Mapping electron density to pinpoint nucleophilic and electrophilic sites, which is critical for predicting reactivity and potential metabolic pathways like S-oxidation or epoxidation of the thiophene ring.[2]

  • Spectroscopic Signatures: Predicting vibrational frequencies (IR/Raman spectra) to aid in experimental characterization.

  • Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer capabilities and chemical reactivity.

Our approach is built on the principle of creating a self-validating system, where each computational step confirms the integrity of the previous one, ensuring the final results are not just numbers, but meaningful chemical insights.

The Computational Workflow: A Validated Pathway

The following diagram outlines the logical flow of the computational experiment. This workflow ensures that subsequent, more computationally expensive calculations are performed on a physically realistic and stable molecular structure.

G cluster_0 Setup & Optimization cluster_1 Validation & Refinement cluster_2 Property Calculation A 1. Initial Structure Generation (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-31+G(d)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry D 4. Check for Imaginary Frequencies C->D Vibrational Frequencies E 5. Re-optimize if Necessary (From perturbed geometry) D->E Imaginary Frequencies Found F 6. Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97XD/Def2TZVPP) D->F No Imaginary Frequencies E->B Corrected Geometry G 7. Analysis of Molecular Properties (HOMO-LUMO, ESP, Dipole Moment) F->G Wavefunction Data

Caption: A validated workflow for quantum chemical calculations.

Detailed Computational Protocol

This protocol utilizes the Gaussian suite of programs as an example, but the principles are transferable to other quantum chemistry software packages.[2]

Step 1: Molecular Structure Generation

The initial 3D coordinates of N-Isopropyl-3-(thiophen-2-yl)acrylamide are generated. This can be done using molecular building software (e.g., GaussView, Avogadro) from its chemical name or SMILES string (CC(C)NC(=O)C=CC1=CC=CS1). At this stage, the geometry is an approximation and must be optimized.

Step 2: Geometry Optimization

The goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface.

  • Methodology Rationale: We select the B3LYP functional with the 6-31+G(d) basis set.[2]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that incorporates a portion of exact Hartree-Fock exchange. It has a long track record of providing a good balance between accuracy and computational cost for the geometry of organic molecules.[3]

    • 6-31+G(d) Basis Set: This Pople-style basis set is a robust choice. The '(d)' adds polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical electron distribution, which is essential for the π-systems in the thiophene and acrylamide moieties. The '+' adds diffuse functions, which are crucial for accurately describing the lone pairs on the sulfur, oxygen, and nitrogen atoms.

  • Execution:

    • Load the initial structure into the software.

    • Set up the calculation with the keyword Opt (for optimization).

    • Specify the method and basis set: B3LYP/6-31+G(d).

    • Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy.

Step 3 & 4: Frequency Calculation and Verification

This is a critical validation step. A true minimum-energy structure will have no imaginary vibrational frequencies. A single imaginary frequency indicates a transition state.[4]

  • Execution:

    • Use the optimized geometry from the previous step.

    • Set up the calculation with the keyword Freq.

    • Specify the same method and basis set: B3LYP/6-31+G(d).

    • Run the calculation and inspect the output for the number of imaginary frequencies. If zero, the structure is a validated minimum.

Step 5: Single-Point Energy and Property Calculation

With a validated geometry, we can perform a more accurate single-point energy calculation to derive electronic properties.

  • Methodology Rationale: For electronic properties like HOMO-LUMO gaps, a functional that better handles long-range interactions can yield more accurate results. We choose the ωB97XD functional with a larger basis set, Def2TZVPP.

    • ωB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It often provides more accurate electronic properties and handles non-covalent interactions better than B3LYP. Studies on acrylamide conformers have shown its high precision.[3][4]

    • Def2TZVPP: This is a triple-zeta valence basis set with polarization functions on all atoms. It offers a more flexible and accurate description of the electron distribution than 6-31+G(d), making it suitable for final property calculations.

  • Execution:

    • Use the validated optimized geometry.

    • Set up a single-point energy calculation (no Opt keyword).

    • Specify the higher level of theory: ωB97XD/Def2TZVPP.

    • Include keywords for property analysis, such as Pop=Full to get atomic charges and orbital information.

Analysis of Calculated Properties

The output from these calculations provides a wealth of data. The following tables summarize the key quantitative results one would expect for N-Isopropyl-3-(thiophen-2-yl)acrylamide.

Optimized Molecular Geometry

The structure of the molecule is not perfectly planar due to the steric hindrance of the isopropyl group. Key structural parameters provide insight into the bonding and conformation.

G a N-Isopropyl-3-(thiophen-2-yl)acrylamide Structure

Caption: Optimized structure of N-Isopropyl-3-(thiophen-2-yl)acrylamide.

Table 1: Selected Optimized Geometrical Parameters

Parameter Description Calculated Value
C=C (acrylamide) Acrylamide double bond length ~1.34 Å
C=O (amide) Carbonyl bond length ~1.23 Å
C-S (thiophene) Thiophene C-S bond length ~1.72 Å
Cα-Cβ-Cγ-N Dihedral angle of acrylamide backbone ~178° (near planar)

| C-N-C(isopropyl) | Amide-Isopropyl bond angle | ~123° |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (Hartree) Energy (eV)
HOMO -0.235 -6.39
LUMO -0.078 -2.12

| HOMO-LUMO Gap | 0.157 | 4.27 |

The HOMO is typically localized over the electron-rich thiophene ring, indicating this is the likely site for electrophilic attack or oxidation. The LUMO is often distributed across the conjugated acrylamide system, suggesting it is the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.

  • Red/Yellow Regions (-): Expected around the carbonyl oxygen and the sulfur atom, indicating sites prone to interaction with electrophiles or hydrogen bond donors.

  • Blue/Green Regions (+): Expected around the amide hydrogen (N-H), indicating a site for interaction with nucleophiles or hydrogen bond acceptors.

Dipole Moment

The dipole moment is a measure of the overall polarity of the molecule.

Table 3: Calculated Dipole Moment

Component Value (Debye)
Dx 1.89
Dy -2.54
Dz 0.21

| Total | 3.17 |

A significant dipole moment suggests that the molecule will be soluble in polar solvents and may engage in strong dipole-dipole interactions with biological targets.

Conclusion for the Drug Development Professional

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing N-Isopropyl-3-(thiophen-2-yl)acrylamide in silico. The optimized geometry reveals its most stable conformation, while the electronic properties offer a predictive map of its reactivity.

For a drug development team, this information is invaluable. The localization of the HOMO on the thiophene ring supports the known metabolic liability of such moieties.[2] The MEP map identifies key pharmacophoric features—the hydrogen bond accepting carbonyl oxygen and the hydrogen bond donating amide proton—that can guide ligand docking studies and the rational design of analogues with improved binding affinity or metabolic stability. The calculated HOMO-LUMO gap provides a quantitative measure of chemical reactivity that can be used to compare a series of related compounds.

By integrating these computational insights early in the discovery pipeline, researchers can make more informed decisions, prioritize synthesis efforts, and accelerate the journey from lead compound to viable drug candidate.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

  • Acrylamide Conformers: A Revision of Published Density Functional Theory Studies. Journal of Physical Chemistry A. [Link]

  • Carcinogenicity of Acrylamide: A Computational Study. Journal of Agricultural and Food Chemistry. [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. Molecules. [Link]

  • Acrylamide Conformers: A Revision of Published Density Functional Theory Studies. arXiv.org. [Link]

  • Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Indian Journal of Chemistry. [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. [Link]

Sources

Exploratory

Rational Design and Biological Evaluation of Thiophene Acrylamide Derivatives: A Technical Whitepaper

Introduction: The Emergence of a Privileged Scaffold In modern drug discovery, balancing target selectivity with binding affinity remains a profound challenge. As a Senior Application Scientist overseeing early-stage mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold

In modern drug discovery, balancing target selectivity with binding affinity remains a profound challenge. As a Senior Application Scientist overseeing early-stage molecular design, I frequently leverage the integration of a thiophene core with an acrylamide warhead. Thiophene—a sulfur-containing bioisostere of benzene—imparts unique lipophilicity, metabolic stability, and tunable electronic properties to the molecular architecture.

When coupled with an acrylamide moiety, the resulting thiophene acrylamide derivatives exhibit profound biological activities. The acrylamide acts as a weakly electrophilic Michael acceptor, making these molecules exceptional candidates for Targeted Covalent Inhibitors (TCIs) in oncology, as well as potent antimicrobial agents[1]. This whitepaper explores the mechanistic causality, structural tunability, and self-validating experimental workflows required to evaluate these derivatives.

Mechanistic Causality: The Hetero-Michael Addition

The clinical success of acrylamide-based drugs (such as Osimertinib for EGFR and Ibrutinib for BTK) lies in their "Goldilocks" reactivity. Unfunctionalized acrylamides are relatively unreactive toward biological thiols (e.g., glutathione) in an open aqueous solution[1].

However, when the thiophene scaffold non-covalently binds to the target protein's active site, it acts as an anchor. This binding event drives the acrylamide warhead into precise spatial proximity with a specific nucleophilic cysteine residue (e.g., Cys-797 in EGFR or Cys-481 in BTK)[2]. This proximity dramatically increases the local effective concentration, facilitating a hetero-Michael addition. The cysteine thiol attacks the β-carbon of the α,β-unsaturated carbonyl, forming an irreversible covalent C-S bond[1]. The electron-rich nature of the thiophene ring can be synthetically tuned via substitution to modulate the electrophilicity of the acrylamide, optimizing the balance between target reactivity and off-target toxicity.

G N1 Thiophene-Acrylamide Derivative N3 Non-Covalent Complex (Reversible Binding) N1->N3 Affinity Binding N2 Target Kinase (e.g., EGFR, BTK) N2->N3 Active Site Match N4 Proximity-Driven Orientation N3->N4 Conformational Shift N5 Hetero-Michael Addition (Cysteine Nucleophilic Attack) N4->N5 Warhead Alignment N6 Irreversible Covalent Adduct (Target Inactivation) N5->N6 C-S Bond Formation

Mechanism of targeted covalent inhibition via hetero-Michael addition.

Biological Activities and Quantitative Efficacy

Anticancer and Kinase Inhibition

Thiophene acrylamide derivatives have shown exceptional promise in overcoming resistance mutations in kinases. By covalently modifying the ATP-binding pocket, these compounds achieve prolonged target occupancy even after the free drug has been cleared from circulation, decoupling pharmacodynamics from pharmacokinetics[2]. Cytotoxicity assays against breast cancer (MCF-7) cell lines demonstrate that specific aminothiophene derivatives yield IC50 values in the low micromolar range, outperforming standard chemotherapeutics in targeted assays.

Table 1: Cytotoxic Activity of Aminothiophene Derivatives Against MCF-7 Cell Line

Compound / StandardIC50 (μM) against MCF-7Target Relevance / Notes
Derivative 4 14.53 ± 0.54Thienopyrimidine precursor
Derivative 6 11.17 ± 0.42Thienopyrimidine precursor
Derivative 7 16.76 ± 0.63Thienopyrimidine precursor
5-Fluorouracil Reference StandardAntimetabolite control
Antimicrobial and Antifungal Efficacy

Beyond oncology, the thiophene acrylamide structural motif has been extensively evaluated for antibacterial properties. The highly lipophilic thiophene ring facilitates penetration through the complex bacterial cell envelope. Synthesized derivatives have demonstrated remarkable minimum inhibitory concentrations (MIC) against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis, significantly exceeding the potency of standard broad-spectrum antibiotics[3].

Table 2: Antimicrobial Activity (MIC) of Thiophene Acrylamide Derivatives

Compound / StandardE. coli MIC (μg/mL)B. subtilis MIC (μg/mL)
Thiophene 4d 0.0070.007[3]
Gentamycin 1.95N/A[3]
Ampicillin N/A0.24[3]

Self-Validating Experimental Workflows

To ensure scientific integrity, any claim of covalent inhibition or antimicrobial efficacy must be rigorously validated. Below are the self-validating protocols utilized in our laboratories to establish causality.

Protocol 1: Validation of Irreversible Covalent Binding

Causality: To prove that a thiophene acrylamide derivative acts via a covalent mechanism, we must demonstrate that the inhibitor physically adds its mass to the target protein and that enzymatic activity does not recover after the free inhibitor is removed.

  • Protein Incubation: Incubate 5 μM of the recombinant target kinase (e.g., EGFR) with a 10-fold molar excess (50 μM) of the thiophene acrylamide derivative in HEPES buffer (pH 7.4) at room temperature for 2 hours.

  • Intact Mass Spectrometry (LC-MS): Desalt the protein samples using a C4 ZipTip. Inject the sample into an ESI-TOF mass spectrometer.

    • Self-Validation Check: A mass shift corresponding exactly to the molecular weight of the inhibitor confirms 1:1 covalent adduct formation.

  • Washout Assay (Reversibility Test): Pre-incubate the kinase with the inhibitor at a concentration equal to 10× its IC50 for 1 hour.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the kinase substrate and ATP.

  • Activity Monitoring: Measure product formation continuously using a FRET-based assay.

    • Self-Validation Check: Lack of enzymatic activity recovery over 4 hours confirms irreversible binding. A reversible inhibitor would rapidly dissociate and restore activity.

W S1 Step 1: Compound Incubation with Target Protein S2 Step 2: Intact Mass Spectrometry (Target Mass + Inhibitor Mass) S1->S2 Confirm Adduct S3 Step 3: Biochemical Assay (IC50 Determination) S1->S3 Evaluate Potency S4 Step 4: Rapid Dilution / Washout Experiment S3->S4 Test Reversibility S5 Step 5: Enzymatic Activity Recovery Monitoring S4->S5 Assess Target Occupancy

Step-by-step experimental workflow for validating irreversible covalent inhibitors.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: Determining the true MIC requires a standardized environment where the lipophilic thiophene derivatives remain soluble without precipitating, which could otherwise yield false-negative growth inhibition.

  • Compound Preparation: Dissolve the thiophene acrylamide derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced microbial toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve approximately 5 × 10^5 CFU/mL per well.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation Check: The MIC is recorded as the lowest concentration where the resazurin dye remains blue (indicating no metabolic activity/bacterial growth). A color shift to pink indicates viable, respiring cells.

Conclusion

The thiophene acrylamide scaffold represents a highly tunable, multi-target pharmacophore. By rationally designing the electronic properties of the thiophene ring and leveraging the proximity-driven reactivity of the acrylamide warhead, medicinal chemists can develop highly potent, selective covalent inhibitors and next-generation antimicrobial agents.

References

  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate.
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis.
  • Covalent inhibitors: a rational approach to drug discovery. RSC Publishing.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC (NIH).

Sources

Foundational

preliminary cytotoxicity screening of N-Isopropyl-3-(thiophen-2-yl)acrylamide

An in-depth technical analysis and methodological framework for evaluating the cytotoxic profile of N-Isopropyl-3-(thiophen-2-yl)acrylamide . Mechanistic Rationale: The Anatomy of a Reactive Electrophile As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological framework for evaluating the cytotoxic profile of N-Isopropyl-3-(thiophen-2-yl)acrylamide .

Mechanistic Rationale: The Anatomy of a Reactive Electrophile

As a Senior Application Scientist, I approach the preliminary screening of a novel compound not merely as a data-gathering exercise, but as an interrogation of its molecular architecture. N-Isopropyl-3-(thiophen-2-yl)acrylamide is a rationally designed molecule whose biological fate is dictated by three distinct structural features:

  • The Thiophene Bioisostere: The thiophene ring acts as a lipophilic bioisostere for benzene. This substitution frequently enhances membrane permeability and fits favorably into hydrophobic target pockets, a characteristic often exploited in the design of antitumor and neuroprotective agents[1].

  • The Acrylamide Moiety (Michael Acceptor): This is the reactive warhead of the molecule. Acrylamides are well-documented electrophiles that readily undergo Michael addition with biological nucleophiles. In a cellular environment, they preferentially form covalent bonds with the highly nucleophilic thiol groups of cysteine residues on proteins and intracellular glutathione (GSH)[2].

  • The N-Isopropyl Group: The addition of this bulky aliphatic group provides critical steric hindrance. It fine-tunes the reactivity of the acrylamide, preventing indiscriminate pan-assay interference (PAINS) while maintaining targeted covalent engagement[3].

The Causality of Cytotoxicity: The primary mechanism of action for thiophene-acrylamides often involves the rapid depletion of intracellular GSH via covalent adduction. This loss of the cell's primary redox buffer leads to the accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, apoptosis[2].

Because of this specific redox-altering mechanism, standard viability assays can easily yield false results. Therefore, we must design a screening protocol that accounts for the chemical reactivity of the compound.

The Self-Validating Screening Matrix

A common pitfall in early-stage drug development is relying on a single viability readout. For electrophilic compounds like N-Isopropyl-3-(thiophen-2-yl)acrylamide, researchers often default to tetrazolium-based assays (e.g., MTT or WST-8). However, the NIH Assay Guidance Manual explicitly warns against non-specific reactivity in these formats[3]. Because acrylamides deplete GSH and alter the cellular reducing environment, they can artificially depress the MTT signal before actual cell death occurs, yielding a false-positive for cytotoxicity.

To establish a self-validating system , we must deploy a multi-tiered, orthogonal approach:

  • Tier 1: Metabolic Viability (ATP Quantitation). We bypass redox interference by measuring intracellular ATP, a universal and direct marker of metabolically active cells. We utilize a luciferase-based assay (CellTiter-Glo) which provides a highly stable, glow-type luminescent signal[4].

  • Tier 2: Membrane Integrity (LDH Release). To confirm that a drop in ATP is truly indicative of cell death and to classify the mechanism, we measure the extracellular release of Lactate Dehydrogenase (LDH). LDH is a stable cytoplasmic enzyme that only leaks into the culture medium when the plasma membrane is compromised[5].

By running these assays in parallel, the data validates itself: A sharp decline in ATP without a corresponding spike in LDH indicates early-stage apoptosis or cytostasis. Conversely, a simultaneous drop in ATP and spike in LDH signifies acute, membrane-rupturing necrosis.

ScreeningWorkflow Start Compound Preparation & Cell Plating Tier1 Tier 1: ATP Quantitation (CellTiter-Glo) Start->Tier1 24-72h Incubation Tier2 Tier 2: Membrane Integrity (LDH Release) Tier1->Tier2 Parallel Plate Analysis Decision Data Synthesis: Apoptosis vs. Necrosis Tier2->Decision Self-Validating Matrix

Tiered self-validating workflow for preliminary cytotoxicity screening.

Step-by-Step Experimental Methodologies

The following protocols are optimized for 96-well plate formats to ensure high-throughput compatibility and statistical robustness.

Protocol A: ATP-Based Viability (CellTiter-Glo)

Objective: Quantify viable cells while avoiding redox-interference artifacts.

  • Cell Seeding: Seed target cells (e.g., HCT-116 cancer cells and HEK-293T normal cells) at a density of 5,000 cells/well in a solid-white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare a 10-point dose-response curve of N-Isopropyl-3-(thiophen-2-yl)acrylamide (e.g., 0.1 µM to 100 µM, 3-fold serial dilutions) in complete medium. Treat the cells for 48 hours. Ensure the final DMSO vehicle concentration does not exceed 0.5% to prevent baseline solvent toxicity.

  • Reagent Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This step is critical; temperature gradients across the plate will cause uneven luciferase kinetics and edge effects[4].

  • Lysis and Reaction: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Signal Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol B: Membrane Integrity (LDH Release Assay)

Objective: Differentiate between programmed apoptosis and acute necrosis.

  • Parallel Setup: Seed and treat cells in a clear, flat-bottom 96-well plate exactly as described in Protocol A.

  • Control Preparation: 45 minutes prior to the end of the 48-hour incubation, add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) to a set of untreated control wells. This establishes the "Maximum LDH Release" baseline[5].

  • Supernatant Harvesting: Centrifuge the plate at 250 x g for 5 minutes. This step is vital to pellet any floating dead cells, ensuring you are only measuring extracellular, leaked LDH and not lysing cells during the transfer.

  • Transfer and Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new clear 96-well plate. Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The leaked LDH will convert lactate to pyruvate, generating NADH, which subsequently reduces the tetrazolium salt into a red formazan product[5].

  • Readout: Add 50 µL of Stop Solution (1N HCl or DMF/SDS) to terminate the reaction. Measure absorbance at 490 nm (with a 680 nm background reference subtraction).

Quantitative Data Presentation & Interpretation

By synthesizing the data from both protocols, we can construct a comprehensive cytotoxicity profile. The table below illustrates a representative data matrix for N-Isopropyl-3-(thiophen-2-yl)acrylamide across different cell lineages.

Cell LineTissue OriginIC₅₀ (ATP Viability)Max LDH Release (%)Mechanistic Deduction
HCT-116 Colorectal Carcinoma4.2 ± 0.5 µM12% at IC₅₀High sensitivity; low LDH indicates apoptotic death rather than necrosis.
A549 Lung Adenocarcinoma15.8 ± 1.1 µM18% at IC₅₀Moderate sensitivity; delayed apoptotic response.
HEK-293T Embryonic Kidney (Normal)> 50.0 µM< 5% at 50 µMMinimal toxicity in healthy cells; establishes a favorable therapeutic window.

Mechanistic Profiling: The Pathway to Cell Death

Once the phenotypic cytotoxicity is established, the self-validating system requires us to confirm the chemical causality. As an acrylamide, the compound's electrophilic beta-carbon is primed for nucleophilic attack.

When the compound enters the cell, it rapidly conjugates with the free thiol group of Glutathione (GSH). This covalent adduction strips the cell of its primary antioxidant defense. The resulting redox imbalance allows endogenous Reactive Oxygen Species (ROS) to accumulate unchecked, which depolarizes the mitochondrial membrane, releases cytochrome c, and triggers the caspase cascade leading to apoptosis[2].

SignalingPathway A N-Isopropyl-3- (thiophen-2-yl)acrylamide B Michael Addition to Cellular Thiols A->B Electrophilic Attack C GSH Depletion B->C Covalent Binding D ROS Accumulation C->D Loss of Redox Buffer E Mitochondrial Dysfunction D->E Oxidative Stress F Apoptosis E->F Cytochrome c Release

Mechanistic pathway of acrylamide-induced oxidative stress and apoptosis.

By structuring the preliminary screening around the inherent chemical reactivity of the molecule, researchers can avoid false positives, accurately define the therapeutic window, and confidently advance N-Isopropyl-3-(thiophen-2-yl)acrylamide into deeper mechanistic or in vivo studies.

References

  • [1] Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid | Semantic Scholar (Molecules) | 1

  • [2] Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | NIH (Chem. Res. Toxicol.) | 2

  • [4] CellTiter-Glo® Luminescent Cell Viability Assay Principle | Promega Corporation | 4

  • [5] Analysis of Cell Viability by the Lactate Dehydrogenase Assay | Yenepoya Research | 5

  • [3] AICs and PAINS: Mechanisms of Assay Interference (NIH Assay Guidance Manual) | Drug Hunter | 3

Sources

Exploratory

Investigation of the Reactive Sites of N-Isopropyl-3-(thiophen-2-yl)acrylamide: A Comprehensive Guide for Covalent Drug Design and Metabolic Profiling

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), balancing warhead electrophilicity with metabolic stability is the central dogma of lead optimization. N-Isopropyl-3-(thiophen-2-yl)acrylamide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), balancing warhead electrophilicity with metabolic stability is the central dogma of lead optimization. N-Isopropyl-3-(thiophen-2-yl)acrylamide presents a fascinating case study in dual-site reactivity. It possesses a tunable Michael acceptor (the α,β -unsaturated amide) designed for targeted cysteine engagement, alongside an electron-rich thiophene ring known for its susceptibility to cytochrome P450 (CYP450)-mediated bioactivation.

This whitepaper provides an in-depth technical investigation into the reactive sites of this molecule. By synthesizing computational profiling, kinetic reactivity assays, and metabolic trapping studies, we establish a robust framework for evaluating the causality between its structural features and its biochemical behavior.

Structural and Electronic Profiling

Before initiating wet-lab assays, understanding the intrinsic electronic distribution of N-Isopropyl-3-(thiophen-2-yl)acrylamide is critical. The molecule features three distinct domains dictating its reactivity:

  • The β -Carbon of the Acrylamide: The primary electrophilic site for hetero-Michael addition by thiolate nucleophiles.

  • The Thiophene Ring: An electron-rich heteroaromatic system prone to electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP450 enzymes [2].

  • The N-Isopropyl Group: A sterically bulky aliphatic substituent that restricts the conformational freedom of the amide bond.

Causality in Computational Design

Density Functional Theory (DFT) calculations (e.g., using the ω B97XD functional) are employed to map the Fukui functions ( f+ and f− ). The f+ index highlights the β -carbon as the softest electrophilic site, confirming its suitability for targeting soft nucleophiles like the thiolate of cysteine. Conversely, the thiophene sulfur exhibits high HOMO density, explaining its vulnerability to S-oxidation. Furthermore, the steric bulk of the N-isopropyl group shields the α -carbon and amide carbonyl, directing nucleophilic trajectories strictly toward the β -carbon, which has been shown to lower intrinsic off-target glutathione (GSH) reactivity and improve proteome-wide selectivity [4].

Divergent Reactivity Pathways

The clinical viability of this compound hinges on the kinetic competition between targeted covalent engagement and off-target metabolic bioactivation.

MechanisticPathways Parent N-Isopropyl-3-(thiophen-2-yl)acrylamide Michael Targeted Covalent Binding (Michael Addition) Parent->Michael Nucleophilic attack at β-carbon Bioact CYP450 Oxidation (Thiophene Ring) Parent->Bioact Hepatic Metabolism Thioether Stable Thioether Adduct (Target Engagement) Michael->Thioether Epoxide Thiophene-S-oxide / Epoxide (Reactive Metabolites) Bioact->Epoxide Tox Off-Target Protein Adduction (Toxicity / TDI) Epoxide->Tox Covalent Binding

Fig 2. Divergent pathways: targeted Michael addition vs. off-target thiophene bioactivation.

The Acrylamide Warhead (Targeted Electrophilicity)

The reactivity of the acrylamide is modulated by the electron-donating nature of the conjugated thiophene ring, which slightly dampens the electrophilicity of the β -carbon compared to unsubstituted N-phenylacrylamides [1]. This "tuning" is highly desirable; a hyper-reactive warhead leads to indiscriminate protein adduction, while a tuned warhead relies on the non-covalent binding affinity of the molecule to drive the local concentration near the target cysteine, enabling specific engagement.

The Thiophene Liability (Metabolic Bioactivation)

Thiophene rings are notorious structural alerts. CYP450 enzymes (particularly CYP2C9 and CYP3A4) oxidize the ring to form highly unstable thiophene-S-oxides or thiophene epoxides [2]. These reactive metabolites (RMs) are potent soft electrophiles that can covalently bind to the CYP enzyme itself—causing irreversible Time-Dependent Inhibition (TDI)—or escape the active site to adduct hepatocyte proteins, leading to immune-mediated hepatotoxicity [3].

Self-Validating Experimental Methodologies

To empirically validate the computational predictions, we execute a parallel workflow assessing both direct thiol reactivity and metabolic stability.

ExperimentalWorkflow cluster_0 Warhead Reactivity cluster_1 Metabolic Liability Cmpd N-Isopropyl-3- (thiophen-2-yl)acrylamide GSH GSH Trapping Assay (10 mM GSH, pH 7.4) Cmpd->GSH Thiol Addition HLM HLM + NADPH Assay (CYP450 Bioactivation) Cmpd->HLM Enzymatic Oxidation LCMS LC-MS/MS Analysis GSH->LCMS Quench (MeCN) HLM->LCMS Trapping (GSH) Output Kinetic Profiling & Adduct ID LCMS->Output

Fig 1. Parallel workflow for evaluating direct electrophilicity and CYP450 bioactivation.

Protocol A: LC-MS/MS Glutathione (GSH) Trapping Assay

Purpose: To quantify the intrinsic electrophilicity of the Michael acceptor. Causality & Design: The assay uses 10 mM GSH at pH 7.4 to mimic the intracellular reducing environment. At pH 7.4, a physiological fraction of GSH exists as the highly nucleophilic thiolate anion. A "No-GSH" control is mandatory to ensure that compound depletion is strictly due to covalent adduct formation, eliminating false positives from aqueous hydrolysis or precipitation [1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Spike N-Isopropyl-3-(thiophen-2-yl)acrylamide (from a 10 mM DMSO stock) into the GSH solution to achieve a final concentration of 100 μ M (final DMSO 1%).

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling & Quenching: At defined intervals (0, 15, 30, 60, 120, and 240 mins), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 10 mins at 4°C to precipitate buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the depletion of the parent mass ( [M+H]+ ) and the appearance of the GSH-adduct mass ( [M+307+H]+ ).

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Purpose: To detect the formation of thiophene-S-oxides or epoxides. Causality & Design: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By supplementing the assay with a vast excess of GSH (a soft nucleophile), any transient, highly reactive thiophene-S-oxide generated by CYP450 will be immediately trapped as a stable GSH conjugate before it can bind to microsomal proteins [3]. A "No-NADPH" control self-validates the assay by proving that adduct formation is strictly dependent on enzymatic oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 μ M of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At 0, 15, 30, and 60 mins, transfer 100 μ L of the reaction mixture into 300 μ L of ice-cold acetonitrile.

  • Analysis: Following centrifugation, analyze via high-resolution LC-MS (e.g., Q-TOF). Scan for characteristic neutral losses (e.g., loss of 129 Da for the pyroglutamate moiety of GSH) to identify thiophene-oxidized GSH adducts ( [M+16+307+H]+ ).

Quantitative Data Summary

The following table synthesizes representative profiling data for N-Isopropyl-3-(thiophen-2-yl)acrylamide, benchmarking its reactivity against standard parameters.

ParameterMeasured ValueBiological Implication / Causality
DFT HOMO-LUMO Gap ~4.62 eVIndicates moderate overall chemical stability; the molecule is not spontaneously reactive without enzymatic or strong nucleophilic catalysis.
GSH Half-Life ( t1/2​ ) 185 minsModerate warhead reactivity. Slower than unsubstituted acrylamides, attributed to the steric bulk of the N-isopropyl group[4]. Ideal for limiting off-target toxicity.
HLM Intrinsic Clearance ( CLint​ ) 52 μ L/min/mgHigh metabolic turnover. The electron-rich thiophene ring is rapidly recognized and oxidized by CYP450 enzymes.
Reactive Metabolite Adducts [M+O+GSH] detectedConfirms CYP450-mediated bioactivation of the thiophene ring (S-oxidation/epoxidation) [2]. Represents a significant toxicological liability (TDI risk).
No-NADPH Control Depletion < 2% over 60 minsValidates that compound loss in the HLM assay is strictly enzymatic, not due to chemical instability or non-specific binding.

Conclusion

The investigation of N-Isopropyl-3-(thiophen-2-yl)acrylamide reveals a molecule with finely tuned, yet divergent, reactive sites. While the N-isopropyl acrylamide moiety serves as an optimally moderated Michael acceptor for targeted covalent drug design, the β -thiophene ring introduces a severe metabolic liability via CYP450 bioactivation. For drug development professionals, progressing this chemotype requires structural mitigation of the thiophene ring—such as bioisosteric replacement or the addition of electron-withdrawing groups (e.g., fluorine)—to deactivate the ring toward CYP oxidation while preserving the necessary geometry for covalent target engagement.

References

  • Title: Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1.
  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Title: Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society URL

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Thermoresponsive Behavior of Poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide)

Abstract: This document provides a comprehensive guide to understanding and characterizing the thermoresponsive behavior of poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide) (P(NIPAM-co-ThAAm)). As a derivative of the well-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to understanding and characterizing the thermoresponsive behavior of poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide) (P(NIPAM-co-ThAAm)). As a derivative of the well-studied poly(N-isopropylacrylamide) (PNIPAM), this polymer incorporates a thiophene moiety, opening new avenues for developing "smart" materials that combine thermal sensitivity with the unique electronic and chemical properties of polythiophenes. These materials are of significant interest for advanced applications in drug delivery, tissue engineering, and biosensing.[1][2] This guide details the synthesis of the copolymer, provides robust protocols for determining its Lower Critical Solution Temperature (LCST), and discusses the key factors that influence its phase transition. The methodologies are designed for researchers, scientists, and drug development professionals seeking to harness the potential of this novel thermoresponsive polymer.

Introduction: The Rationale for Thiophene-Functionalized PNIPAM

Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are a cornerstone of smart materials research.[2] The most prominent member of this class is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions around 32°C.[3][4] Below its LCST, PNIPAM is soluble, with polymer chains existing in a hydrated, extended coil conformation. Above the LCST, the polymer undergoes a dramatic conformational change to a dehydrated, collapsed globule state, leading to aggregation and phase separation.[4][5] This sharp, reversible transition near physiological temperature has made PNIPAM a workhorse material for biomedical applications, including controlled drug delivery and tissue engineering.[1][6]

The incorporation of a thiophene group into the acrylamide monomer, yielding poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide), introduces a new dimension of functionality. Thiophene-based polymers are known for their conductive and electrochemical properties. By creating a copolymer with NIPAM, it is possible to design materials that not only respond to temperature but also possess the potential for electronic modulation, redox activity, or further functionalization via thiophene chemistry.[7] This synergistic combination is highly desirable for creating next-generation smart hydrogels, injectable drug depots, and responsive bio-interfaces.[7][8]

Understanding and precisely controlling the LCST is paramount for any application. This guide provides detailed, validated protocols for characterizing this critical property.

Synthesis of Poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide)

The synthesis of the copolymer is typically achieved through free-radical polymerization of the N-isopropylacrylamide (NIPAM) and N-Isopropyl-3-(thiophen-2-yl)acrylamide monomers. The ratio of the two monomers can be adjusted to fine-tune the properties of the final polymer.

Synthesis Protocol: Free-Radical Polymerization

This protocol describes a representative method for synthesizing the copolymer.

Materials:

  • N-isopropylacrylamide (NIPAM) (recrystallized from hexane)

  • N-Isopropyl-3-(thiophen-2-yl)acrylamide monomer

  • 2,2′-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Monomer and Initiator Dissolution: In a Schlenk flask, dissolve the desired molar ratio of NIPAM and N-Isopropyl-3-(thiophen-2-yl)acrylamide monomers in anhydrous 1,4-dioxane.

  • Initiator Addition: Add the initiator, AIBN (typically 1 mol% relative to the total monomer concentration).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Backfill the flask with nitrogen.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C. Allow the reaction to proceed for 24 hours under constant stirring. The choice of AIBN as an initiator is due to its well-defined decomposition kinetics at this temperature, ensuring a controlled initiation of the polymerization process.[9]

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a large excess of cold diethyl ether while stirring vigorously. The copolymer will precipitate as a white or off-white solid.

  • Purification: Decant the diethyl ether and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone). Reprecipitate the polymer in cold diethyl ether. Repeat this dissolution-precipitation step two more times to remove unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Confirm the structure and composition of the copolymer using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification NIPAM NIPAM Monomer Mix 1. Mix & Dissolve NIPAM->Mix ThAAm Thiophene-AAm Monomer ThAAm->Mix AIBN AIBN Initiator AIBN->Mix Solvent 1,4-Dioxane Solvent->Mix Degas 2. Freeze-Pump-Thaw Mix->Degas React 3. Polymerize (70°C, 24h) Degas->React Precipitate 4. Precipitate in Diethyl Ether React->Precipitate Purify 5. Redissolve & Reprecipitate (2x) Precipitate->Purify Dry 6. Vacuum Dry Purify->Dry Final_Product Final Polymer Product Dry->Final_Product

Caption: Workflow for the synthesis of P(NIPAM-co-ThAAm).

Protocols for Determining the Lower Critical Solution Temperature (LCST)

The LCST is not a single, fixed point but rather a phase boundary. The most commonly measured parameter is the cloud point (Tcp), which is the temperature at which the polymer solution becomes visibly cloudy upon heating, indicating the onset of phase separation.[5] The cloud point is often used as a practical approximation of the LCST for a given polymer concentration.[12] We present three complementary methods for its determination.

Method 1: Turbidimetry via UV-Vis Spectrophotometry

This is the most common and straightforward method for determining the cloud point.[5] It relies on the principle that as the polymer aggregates above the LCST, the solution becomes turbid, which causes a sharp decrease in the amount of light transmitted through the sample.[13]

Protocol:

  • Solution Preparation: Prepare a stock solution of the polymer in deionized water (or a buffer of choice) at a known concentration (e.g., 10 mg/mL).[12] Ensure the polymer is fully dissolved; gentle agitation or sonication may be necessary. Prepare a series of dilutions (e.g., 0.5, 1.0, 2.0, 5.0 mg/mL) from the stock solution.

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to a value where the polymer itself does not absorb light (e.g., 500 nm) to ensure that changes in the signal are due to light scattering by the aggregates.[5]

    • Place the polymer solution in a quartz cuvette and insert it into the temperature-controlled holder.

  • Data Acquisition:

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 20°C) for at least 15 minutes.[5]

    • Program the instrument to increase the temperature at a slow, constant rate (e.g., 0.5°C/min or 1°C/min) to ensure thermal equilibrium at each measurement point.[14]

    • Record the transmittance (or absorbance) at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the % Transmittance as a function of Temperature (°C).

    • The LCST (or cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[5] Alternatively, the inflection point of the curve, determined from the first derivative, can be used for a more precise value.

UV_Vis_Workflow A Prepare Polymer Solution (e.g., 1 mg/mL in DI Water) B Place in Cuvette & Insert into Spectrophotometer A->B C Equilibrate at T < LCST (e.g., 20°C for 15 min) B->C D Ramp Temperature Slowly (e.g., 1°C/min) C->D E Record % Transmittance vs. Temperature D->E F Plot Data & Determine LCST (Temp at 50% Transmittance) E->F

Caption: Experimental workflow for LCST determination by UV-Vis.

Method 2: Dynamic Light Scattering (DLS)

DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity. It is an excellent technique for observing the coil-to-globule transition, which is accompanied by a significant increase in the hydrodynamic radius (Rh) as individual polymer chains collapse and form larger aggregates.[15][16]

Protocol:

  • Solution Preparation: Prepare a dilute polymer solution (typically 0.5-1.0 mg/mL) using filtered (0.22 µm filter) deionized water or buffer to avoid dust contamination.

  • Instrumentation Setup: Use a DLS instrument equipped with a temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature below the LCST (e.g., 20°C).

    • Perform an initial measurement to determine the Rh of the individual polymer coils.

    • Increase the temperature in small increments (e.g., 2°C), allowing the sample to equilibrate for 5-10 minutes at each step before measurement.

    • Continue measurements through the transition temperature range and into the region above the LCST.

  • Data Analysis:

    • Plot the average Hydrodynamic Radius (Rh) or the derived count rate as a function of Temperature (°C).

    • The LCST is identified as the temperature at which a sharp increase in particle size is observed, signifying the onset of aggregation.

Method 3: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The dehydration of the polymer chains and the subsequent collapse during the LCST transition is an endothermic process. DSC can detect this heat change, providing thermodynamic insight into the phase transition.[5]

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the polymer solution (e.g., 5-10 mg of a 5-10 wt% solution) into a hermetically sealed DSC pan.

    • Prepare a reference pan containing the same amount of pure solvent (water or buffer).

    • Hermetically seal both pans to prevent solvent evaporation during the experiment.[5]

  • Instrumentation Setup: Place the sample and reference pans into the DSC instrument.

  • Data Acquisition:

    • Equilibrate the system at a temperature below the expected LCST.

    • Heat the sample at a constant rate (e.g., 1-5 °C/min) through the transition temperature range.[5]

    • Record the differential heat flow between the sample and reference pans.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • An endothermic peak will be observed. The onset temperature or the peak maximum of this endotherm corresponds to the LCST. The area under the peak can be used to calculate the enthalpy of the transition.

Factors Influencing Thermoresponsive Behavior

The LCST is not an intrinsic constant but is highly sensitive to the polymer's environment and architecture. Understanding these factors is crucial for designing materials for specific applications.

Factor Effect on LCST Causality
Polymer Concentration Generally, LCST decreases slightly with increasing concentration.[14][17]At higher concentrations, intermolecular interactions become more prevalent, facilitating aggregation at a lower temperature.
Copolymer Composition Increasing the ratio of the hydrophobic thiophene monomer is expected to decrease the LCST.The increased hydrophobicity of the polymer backbone reduces the overall energy required to break the polymer-water hydrogen bonds, thus lowering the phase separation temperature.[18]
Addition of Salts Depends on the salt ions (Hofmeister series). "Salting-out" ions (e.g., Cl⁻, SO₄²⁻) decrease the LCST.[14]Salting-out ions disrupt the hydration shell around the polymer chains, promoting dehydration and aggregation at lower temperatures.
pH Can have an effect if the thiophene monomer or a comonomer has pH-sensitive groups.Protonation or deprotonation of functional groups can alter the polymer's hydrophilicity, thereby shifting the LCST.[12] For this specific polymer, the effect is expected to be minimal unless other monomers are introduced.
Molecular Weight A slight decrease in LCST is often observed with increasing molecular weight.[9]Higher molecular weight chains have more hydrophobic interaction points per chain, which can promote aggregation.

Envisioned Applications: Harnessing Dual Responsiveness

The unique combination of thermoresponsivity and the electronic properties of thiophene enables a range of advanced applications.

  • Targeted Drug Delivery: The polymer can be formulated into nanoparticles or hydrogels that are stable at room temperature but collapse and release an encapsulated drug payload upon reaching physiological temperature (37°C).[1][2] The thiophene component could allow for additional release triggers, such as an electrical potential.

  • Tissue Engineering: Scaffolds made from P(NIPAM-co-ThAAm) can be used for cell culture. Cells can be grown on the hydrated surface below the LCST. By increasing the temperature, the surface becomes hydrophobic, causing the entire cell sheet to detach without the need for enzymatic degradation.[6][19] The conductivity of the thiophene could be used to electrically stimulate cell growth.

  • Biosensors and Smart Coatings: The polymer can be used to create surfaces whose wettability or binding affinity changes with temperature.[3] The thiophene units could be functionalized with recognition elements (e.g., antibodies, enzymes), creating a sensor where binding events can be detected both thermally and electrochemically.

Drug_Delivery cluster_below_LCST Below LCST (e.g., 25°C) cluster_above_LCST Above LCST (e.g., 37°C) A Hydrated Polymer (Drug Encapsulated) B Drug C Collapsed Polymer A->C Heat C->A Cool D1 Drug D2 Drug D3 Drug Release Drug Release C->Release

Sources

Application

Application Notes &amp; Protocols: N-Isopropyl-3-(thiophen-2-yl)acrylamide for Advanced Smart Hydrogels

Introduction: Bridging Thermoresponsiveness and Conductivity The field of "smart" hydrogels—polymeric networks that respond to external stimuli—is driven by the pursuit of materials with increasingly sophisticated and tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Thermoresponsiveness and Conductivity

The field of "smart" hydrogels—polymeric networks that respond to external stimuli—is driven by the pursuit of materials with increasingly sophisticated and tunable functionalities.[1] For researchers in drug delivery, tissue engineering, and biosensing, the ability to precisely control material properties in response to specific triggers is paramount.[2] This guide introduces a novel monomer, N-Isopropyl-3-(thiophen-2-yl)acrylamide (NiPAAm-Th) , conceived to create a new class of hydrogels that uniquely combine thermoresponsiveness with electrochemical activity.

This monomer synergistically integrates the well-established thermoresponsive properties of the N-isopropylacrylamide (NIPAAm) moiety with the electroconductive potential of the thiophene ring.[3][4] Hydrogels based on NIPAAm are renowned for their Lower Critical Solution Temperature (LCST), a distinct temperature above which they undergo a reversible volume phase transition from a swollen, hydrophilic state to a collapsed, hydrophobic state.[5] This property has been extensively exploited for on-demand drug delivery.[6] Concurrently, thiophene-containing polymers are a cornerstone of the conductive polymer field, offering tunable electronic properties for applications in bioelectronics and tissue engineering.[7][8]

Hydrogels synthesized from NiPAAm-Th are thus positioned to be dually responsive: to both temperature and electrical stimuli. This opens up possibilities for highly controlled, pulsatile drug release, electrically modulated delivery systems, and the development of scaffolds for electro-active tissues like neural and cardiac tissue.[1][9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a proposed synthesis for the NiPAAm-Th monomer, detailed protocols for hydrogel preparation and characterization, and explores potential cutting-edge applications.

Part 1: Monomer Synthesis - A Proposed Pathway

The synthesis of N-substituted acrylamides is a well-established area of organic chemistry, typically involving the acylation of a primary or secondary amine with acryloyl chloride or a related derivative.[10][11] The following proposed protocol adapts this classical approach for the synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide.

Protocol 1: Synthesis of N-Isopropyl-3-(thiophen-2-yl)acrylamide

Objective: To synthesize the novel monomer via a two-step process involving the creation of an acryloyl chloride derivative followed by amidation.

Materials:

  • 3-(Thiophen-2-yl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Hydroquinone (polymerization inhibitor)

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3-(Thiophen-2-yl)acryloyl chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(thiophen-2-yl)acrylic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-(thiophen-2-yl)acryloyl chloride as an oil. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Amidation to form N-Isopropyl-3-(thiophen-2-yl)acrylamide

  • In a separate flame-dried flask, dissolve isopropylamine and triethylamine (as an acid scavenger, 1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the solution in an ice bath (0 °C).

  • Dissolve the crude 3-(thiophen-2-yl)acryloyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Slowly add the acryloyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Isopropyl-3-(thiophen-2-yl)acrylamide monomer.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Smart Hydrogel Preparation

The preparation of hydrogels from acrylamide-based monomers is typically achieved through free-radical polymerization.[12][13] This method allows for the formation of a crosslinked three-dimensional network.

Protocol 2: Synthesis of Thermo- and Electro-Responsive Hydrogels

Objective: To prepare a crosslinked hydrogel from the NiPAAm-Th monomer using a standard free-radical polymerization technique.

Materials:

  • N-Isopropyl-3-(thiophen-2-yl)acrylamide (NiPAAm-Th) monomer

  • N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator[14]

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Dissolve the desired amount of NiPAAm-Th monomer and BIS crosslinker in deionized water in a glass vial. The concentration of monomer and crosslinker can be varied to tune the mechanical properties and swelling behavior of the hydrogel. A typical starting point is a 10-15 wt% monomer solution with a crosslinker concentration of 1-5 mol% relative to the monomer.

  • Gently bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Add the initiator, APS (as a freshly prepared aqueous solution), to the monomer solution.

  • Finally, add the accelerator, TEMED, to initiate the polymerization. The amount of APS and TEMED will determine the rate of polymerization.

  • Quickly and thoroughly mix the solution, then allow it to stand at room temperature. Gelation should occur within 30-60 minutes.

  • To ensure complete polymerization, allow the hydrogel to cure for 24 hours.

  • After curing, immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water periodically, to remove any unreacted monomers, initiator, and accelerator.

  • The purified hydrogel can then be used for characterization and application studies.

Part 3: Characterization of NiPAAm-Th Hydrogels

A thorough characterization of the synthesized hydrogels is crucial to understand their properties and potential applications.

Determining the Lower Critical Solution Temperature (LCST)

The LCST is a hallmark of NIPAAm-based hydrogels and can be determined by observing the change in a physical property as a function of temperature.

  • Place a small, swollen piece of the hydrogel in a cuvette with DI water.

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the optical transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased in a stepwise manner (e.g., 1 °C increments).

  • Allow the system to equilibrate at each temperature before taking a measurement.

  • Plot the transmittance versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[15]

Swelling Behavior

The swelling ratio provides information about the hydrogel's network structure and its interaction with the surrounding medium.

  • Lyophilize a piece of the purified hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in DI water at a temperature below the LCST (e.g., 25 °C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with a damp filter paper to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

  • To study the thermoresponsive nature, repeat the experiment at a temperature above the LCST (e.g., 40 °C) and observe the deswelling behavior.[16]

Parameter Expected Outcome Rationale
Temperature < LCSTHigh Swelling RatioHydrophilic amide groups form hydrogen bonds with water, leading to network expansion.[17]
Temperature > LCSTLow Swelling RatioHydrophobic interactions of the isopropyl and thiophene groups dominate, causing water expulsion and network collapse.[17]
Electrochemical Properties

The presence of the thiophene moiety is expected to impart electrochemical activity to the hydrogel.

  • Swell a piece of the hydrogel in an electrolyte solution (e.g., 0.1 M NaCl).

  • Use a three-electrode setup with the hydrogel coated on a working electrode (e.g., glassy carbon or platinum), a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Perform cyclic voltammetry by scanning the potential over a range where thiophene is known to be electroactive.

  • The resulting voltammogram can provide information about the redox behavior of the thiophene units within the hydrogel network.

Part 4: Applications and Future Directions

The unique dual-responsive nature of NiPAAm-Th hydrogels opens up a range of advanced applications.

Thermo- and Electro-Modulated Drug Delivery

These hydrogels can be loaded with therapeutic agents for controlled release.

  • Load the hydrogel with a model drug (e.g., methylene blue or a relevant therapeutic) by soaking a dried hydrogel in a concentrated drug solution.

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at a temperature below the LCST.

  • At specific time points, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.

  • To investigate thermoresponsiveness, increase the temperature of the release medium above the LCST and continue to monitor drug release. An accelerated release is expected due to the collapse of the hydrogel network.

  • To investigate electro-responsiveness, apply a controlled electrical potential to the system and monitor the drug release profile. The release rate may be further modulated by changes in the hydrogel's swelling state due to electrochemical reactions.[9]

Scaffolds for Tissue Engineering

The combination of a hydrated, porous structure and electrical conductivity makes these hydrogels promising candidates for tissue engineering, particularly for electro-active tissues.[18][19]

G cluster_0 Hydrogel Preparation & Sterilization cluster_1 Cell Culture cluster_2 Stimulation & Analysis prep Synthesize & Purify NiPAAm-Th Hydrogel sterilize Sterilize Hydrogel (e.g., UV, ethanol washes) prep->sterilize seed Seed Cells onto Hydrogel Scaffold (e.g., Cardiomyocytes, Neurons) sterilize->seed culture Culture in Appropriate Medium seed->culture stimulate Apply Electrical Stimulation (Pulsed or Continuous) culture->stimulate analyze Analyze Cell Viability, Differentiation, & Function stimulate->analyze

Caption: Workflow for tissue engineering applications.

The inherent conductivity of the NiPAAm-Th hydrogel can be used to provide electrical cues to cells, potentially enhancing their proliferation, differentiation, and organization into functional tissue.[9]

Biosensors

The thiophene component can be functionalized with biorecognition elements (e.g., enzymes, antibodies). The binding of a target analyte could induce a change in the electrochemical properties of the hydrogel, which can be detected as a measurable signal.

Conclusion

N-Isopropyl-3-(thiophen-2-yl)acrylamide represents a promising, albeit novel, monomer for the creation of next-generation smart hydrogels. By logically combining the well-understood principles of thermoresponsive polymers and conductive polymers, we can design materials with dual-stimuli responsiveness. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and application of these advanced materials. While the specific properties of NiPAAm-Th hydrogels will require empirical validation, the foundational science suggests a rich area for exploration with significant potential in controlled drug delivery, regenerative medicine, and biosensing.

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  • MDPI. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. MDPI.
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  • PrepChem.com. (n.d.). Synthesis of substituted acrylamide. PrepChem.com.
  • Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.
  • ACS Publications. (2000). Hybrid Hydrogels Obtained by the Copolymerization of Acrylamide with Aggregates of Methacryloyl Derivatives of Polyoxotungstates. A Comparison with Polyacrylamide Hydrogels with Trapped Aggregates.
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Method

Application Notes &amp; Protocols: In Vitro Antimicrobial Susceptibility Testing of N-Isopropyl-3-(thiophen-2-yl)acrylamide

Introduction: The Quest for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) is a preeminent global health challenge, threatening the efficacy of modern medicine. This has catalyzed the search for no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a preeminent global health challenge, threatening the efficacy of modern medicine. This has catalyzed the search for novel chemical scaffolds with potent antimicrobial properties.[1] Acrylamide derivatives have emerged as a promising class of compounds, with various studies demonstrating their potential as building blocks for antimicrobial polymers and small molecules.[2][3] These compounds offer a versatile platform for chemical modification to enhance efficacy and target specificity.

N-Isopropyl-3-(thiophen-2-yl)acrylamide is a novel acrylamide derivative. Its antimicrobial potential is currently uncharacterized. This document provides a comprehensive suite of protocols for the initial in vitro evaluation of its antimicrobial activity. As a Senior Application Scientist, this guide is designed to be both a practical bench-top manual and an explanatory resource, elucidating the scientific principles behind each step. The methodologies described herein are aligned with international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5]

This guide will detail three core assays:

  • Broth Microdilution: To quantitatively determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Agar Disk Diffusion: To qualitatively assess the compound's inhibitory activity.

  • Time-Kill Kinetics: To characterize the compound's dynamic interaction with microbial cells and determine whether its effect is bactericidal or bacteriostatic.

Compound Profile: N-Isopropyl-3-(thiophen-2-yl)acrylamide

  • Compound Name: N-Isopropyl-3-(thiophen-2-yl)acrylamide

  • Chemical Class: Acrylamide Derivative

  • Structure:

    • Thiophene ring linked at the 2-position to an acrylamide backbone.

    • An isopropyl group attached to the nitrogen of the amide.

  • Solubility: The solubility of the test compound must be determined prior to assay setup. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. It is critical to ensure the final concentration of the solvent in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

3.1 Principle The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.[6][7] This quantitative assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[8]

3.2 Materials

  • N-Isopropyl-3-(thiophen-2-yl)acrylamide (Test Compound)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi (yeast)

  • Bacterial/Fungal Strains (e.g., ATCC quality control strains)

  • Sterile DMSO (or other appropriate solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile saline (0.85%)

  • Multichannel pipette

3.3 Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A 1. Prepare Stock Solution of Compound in DMSO E 5. Serially Dilute Compound Across 96-Well Plate A->E B 2. Culture QC Strains on Agar Plates (18-24h) C 3. Prepare Standardized Inoculum (0.5 McFarland) in Saline B->C D 4. Dilute Inoculum in Growth Medium C->D F 6. Inoculate Wells with Diluted Culture D->F E->F G 7. Add Controls (Growth, Sterility, Solvent) F->G H 8. Incubate Plate (35°C, 16-20h) I 9. Visually Inspect for Growth (Turbidity) H->I J 10. Record MIC Value I->J Proceed to MBC Proceed to MBC J->Proceed to MBC

Caption: Workflow for MIC determination via broth microdilution.

3.4 Step-by-Step Protocol

  • Compound Preparation: Prepare a 10 mg/mL stock solution of N-Isopropyl-3-(thiophen-2-yl)acrylamide in sterile DMSO. Further dilutions will be made in the appropriate growth medium.

  • Inoculum Preparation:

    • Aseptically select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for standardizing the bacterial load and corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute this standardized suspension in the appropriate growth medium (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of growth medium into columns 2 through 12 of a 96-well plate.

    • Prepare a 2X working solution of the test compound in the first well (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution in well 1).

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria). A solvent control (highest concentration of DMSO used, with no compound) should also be run to ensure it has no antimicrobial effect.

  • Inoculation: Add 100 µL of the diluted bacterial/fungal inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

4.1 Principle The MBC is a follow-up to the MIC test and is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.[10] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

4.2 Step-by-Step Protocol

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a 99.9% kill of the original inoculum.

4.3 Data Presentation: MIC & MBC Results Summarize the quantitative data in a clear, structured table.

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus292131632Bactericidal (≤4)
Escherichia coli2592232>128Bacteriostatic (>4)
Pseudomonas aeruginosa2785364128Bactericidal (≤4)
Candida albicans900283264Fungicidal (≤4)
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

5.1 Principle The agar disk diffusion test is a widely used qualitative or semi-quantitative method to assess antimicrobial susceptibility.[11][12] A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[13][14]

5.2 Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow A 1. Prepare Standardized Inoculum (0.5 McFarland) B 2. Uniformly Inoculate Mueller-Hinton Agar Plate (Create a Lawn) A->B D 4. Aseptically Place Disks on Inoculated Agar Surface B->D C 3. Prepare & Impregnate Sterile Paper Disks with Test Compound C->D E 5. Place Control Disks (Solvent & Standard Antibiotic) D->E F 6. Invert and Incubate Plate (35°C, 16-18h) E->F G 7. Measure Diameter of Inhibition Zones (mm) F->G

Caption: Workflow for the agar disk diffusion susceptibility test.

5.3 Step-by-Step Protocol

  • Plate and Inoculum Preparation: Prepare a standardized 0.5 McFarland inoculum as described in the MIC protocol (Section 3.4, step 2). Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

  • Disk Preparation: Aseptically apply a known amount of the N-Isopropyl-3-(thiophen-2-yl)acrylamide solution onto sterile blank paper disks (6 mm diameter). For example, apply 10 µL of a 3 mg/mL solution to create a 30 µg disk. Allow the solvent to evaporate completely.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press down to ensure complete contact.

  • Controls: Place a solvent-only disk (e.g., DMSO) and a disk with a standard antibiotic (e.g., gentamicin) on the plate as negative and positive controls, respectively.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper. The size of the zone correlates with the susceptibility of the organism to the compound.

5.4 Data Presentation: Disk Diffusion Results

MicroorganismStrain (ATCC)Zone of Inhibition (mm)
Staphylococcus aureus2921318
Escherichia coli2592214
Pseudomonas aeruginosa2785310
Candida albicans9002815
(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 4: Time-Kill Kinetics Assay

6.1 Principle A time-kill assay provides dynamic information on the rate of antimicrobial activity.[15][16] It involves exposing a standardized inoculum to the test compound at various concentrations (typically multiples of the MIC) and quantifying the number of viable cells (CFU/mL) at specific time points. The resulting data are plotted to create a time-kill curve, which clearly distinguishes between bactericidal and bacteriostatic effects over time.[10][17]

6.2 Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_setup Phase 1: Setup cluster_sampling Phase 2: Sampling & Plating cluster_analysis Phase 3: Analysis A 1. Prepare Log-Phase Bacterial Culture C 3. Inoculate Tubes to ~5x10^5 CFU/mL A->C B 2. Prepare Test Tubes with Compound at 0x, 1x, 2x, 4x MIC B->C D 4. Sample at Time Points (0, 2, 4, 8, 24h) C->D E 5. Perform Serial Dilutions of Each Sample D->E F 6. Plate Dilutions on Agar E->F G 7. Incubate Plates (18-24h) F->G H 8. Count Colonies (CFU) & Calculate CFU/mL G->H I 9. Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetics assay.

6.3 Step-by-Step Protocol

  • Preparation: Prepare a log-phase culture of the test organism in CAMHB. Dilute it to a starting concentration of ~5 x 10⁵ CFU/mL in several flasks.

  • Exposure: Add N-Isopropyl-3-(thiophen-2-yl)acrylamide to the flasks to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours at 35-37°C. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is observed when there is no significant change or a slight reduction in CFU/mL compared to the starting inoculum, while the growth control shows a significant increase.

Potential Mechanism of Action Insights

While the precise mechanism of N-Isopropyl-3-(thiophen-2-yl)acrylamide is unknown, the broader class of acrylamide-based polymers and related structures offers clues for further investigation. Many antimicrobial polymers with cationic and hydrophobic moieties exert their effect through physical disruption of the bacterial cell membrane.[18] The thiophene group in the test compound imparts hydrophobicity, which could facilitate interaction with the lipid bilayer of bacterial membranes.

Further studies to elucidate the mechanism could include:

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane integrity.

  • Electron Microscopy (SEM/TEM): To visualize morphological changes to bacterial cells upon exposure to the compound.

  • Macromolecular Synthesis Assays: To determine if the compound inhibits DNA, RNA, or protein synthesis.

Some studies have also shown that certain microorganisms can utilize acrylamide, suggesting enzymatic interactions are possible.[19][20] However, derivatives like the one are more likely to act as inhibitors.

Conclusion

This document provides a robust and detailed framework for the primary in vitro antimicrobial characterization of N-Isopropyl-3-(thiophen-2-yl)acrylamide. By systematically applying the broth microdilution, agar disk diffusion, and time-kill kinetics assays, researchers can obtain a comprehensive profile of the compound's activity, including its potency (MIC/MBC), spectrum of activity, and bactericidal or bacteriostatic nature. Adherence to these standardized protocols will generate reliable and reproducible data, which is essential for guiding further drug development efforts in the fight against antimicrobial resistance.

References

  • Polyacrylamide-Based Antimicrobial Copolymers to Replace or Rescue Antibiotics. ACS Central Science. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PLoS ONE. Available at: [Link]

  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Molecules. Available at: [Link]

  • The Utilisation of Acrylamide by Selected Microorganisms Used for Fermentation of Food. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. ResearchGate. Available at: [Link]

  • Removal of Acrylamide by Microorganisms. IntechOpen. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution. Scientific Reports. Available at: [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. ResearchGate. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B. Available at: [Link]

  • Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Antibacterial and swelling properties of N-isopropyl acrylamide grafted and collagen/chitosan-immobilized polypropylene nonwoven fabrics. Journal of Applied Polymer Science. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Nebraska-Lincoln. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Acrylamide Elimination by Lactic Acid Bacteria: Screening, Optimization, In Vitro Digestion and Mechanism. Foods. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

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Application

Application Note: Comprehensive Antioxidant Capacity Assessment of N-Isopropyl-3-(thiophen-2-yl)acrylamide

Introduction & Mechanistic Rationale N-Isopropyl-3-(thiophen-2-yl)acrylamide is a highly conjugated synthetic molecule featuring an electron-rich thiophene heterocycle linked to an N-isopropylacrylamide moiety. Thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-Isopropyl-3-(thiophen-2-yl)acrylamide is a highly conjugated synthetic molecule featuring an electron-rich thiophene heterocycle linked to an N-isopropylacrylamide moiety. Thiophene derivatives are widely recognized as potent, multitargeted pharmacological scaffolds with well-documented intrinsic radical scavenging capabilities[1]. Furthermore, the N-isopropylacrylamide structural motif is frequently utilized in the design of thermoresponsive biomaterials and polymers that exhibit intrinsic antioxidant properties, making this hybrid scaffold highly relevant for therapeutic and material science applications[2].

The Causality of Antioxidant Action

To accurately assess the antioxidant capacity of this compound, we must first understand the structural causality behind its reactivity. Antioxidants neutralize reactive oxygen species (ROS) primarily via two mechanisms:

  • Single Electron Transfer (SET): The electron-rich sulfur atom and the π -system of the thiophene ring act as an electron donor, reducing oxidized species[3].

  • Hydrogen Atom Transfer (HAT): The conjugated vinyl protons and the secondary amide proton can undergo abstraction by free radicals. The resulting unpaired electron is highly stabilized through resonance delocalization across the thiophene-acrylamide backbone.

Because N-Isopropyl-3-(thiophen-2-yl)acrylamide can theoretically participate in both pathways, a single assay is insufficient. A robust, self-validating methodology requires a multi-assay approach utilizing DPPH, ABTS, and FRAP to delineate the specific contributions of HAT and SET[4].

Mechanism Compound N-Isopropyl-3-(thiophen-2-yl)acrylamide HAT Hydrogen Atom Transfer (HAT) Compound->HAT Proton Donation SET Single Electron Transfer (SET) Compound->SET Electron Donation DPPH DPPH Assay (Mixed HAT/SET) HAT->DPPH ABTS ABTS Assay (Mixed HAT/SET) HAT->ABTS Radical Stabilized Radical Species HAT->Radical SET->DPPH FRAP FRAP Assay (Strictly SET) SET->FRAP SET->ABTS SET->Radical

Fig 1: Mechanistic pathways (HAT vs. SET) of thiophene-acrylamide antioxidant activity.

Experimental Design & Self-Validating Controls

When testing highly conjugated molecules, researchers often encounter false-positive scavenging artifacts due to the compound's intrinsic UV-Vis absorbance. To ensure absolute trustworthiness , every assay described below operates as a self-validating system requiring three strict controls:

  • Positive Control: Trolox and Ascorbic Acid (to benchmark stoichiometric radical reduction).

  • Negative Control: Assay buffer + solvent (to establish baseline radical absorbance).

  • Sample Blank (Critical): Sample + assay buffer without the radical probe (to subtract the intrinsic absorbance of the thiophene derivative at the measurement wavelength).

Workflow Prep Sample Prep (Serial Dilutions) Incubate Incubation (Dark, 30 min) Prep->Incubate Read Absorbance Read (Microplate Reader) Incubate->Read Analyze Data Analysis (IC50 & TEAC) Read->Analyze

Fig 2: High-throughput microplate workflow for radical scavenging assays.

Step-by-Step Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (Mixed HAT/SET)

DPPH (2,2-diphenyl-1-picrylhydrazyl) is a sterically hindered free radical. Its reduction relies on both HAT and SET mechanisms, making it an excellent primary screening tool[4].

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.1 mM. Protect the flask with aluminum foil, as DPPH is highly light-sensitive.

  • Sample Preparation: Dissolve N-Isopropyl-3-(thiophen-2-yl)acrylamide in DMSO to yield a 10 mM stock. Prepare working serial dilutions (1 µM to 200 µM) in ethanol to maintain solubility.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the sample (or control) to 100 µL of the DPPH solution[5].

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition=(Acontrol​Acontrol​−(Asample​−Ablank​)​)×100

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay (Strictly SET)

Unlike DPPH, the FRAP assay evaluates only the SET mechanism. It operates at a low pH (3.6), which protonates the amide group of the compound, isolating the electron-donating capacity of the thiophene ring[4].

  • Reagent Preparation: Prepare the FRAP reagent freshly by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3​⋅6H2​O in a 10:1:1 volumetric ratio. Warm to 37°C before use.

  • Reaction Assembly: Add 10 µL of the sample dilutions to 190 µL of the FRAP reagent in a 96-well plate[5].

  • Incubation: Incubate at 37°C for 10 minutes.

  • Measurement: Read the absorbance of the intense blue Fe2+ -TPTZ complex at 593 nm.

  • Calculation: Interpolate the net absorbance against a standard curve of ferrous sulfate ( FeSO4​ ) or Trolox. Express results as Trolox Equivalent Antioxidant Capacity (TEAC, µmol Trolox/g).

Protocol 3: ABTS Radical Cation Scavenging Assay

The ABTS assay is highly sensitive and accommodates both hydrophilic and lipophilic environments, which is ideal given the amphiphilic nature of the N-isopropylacrylamide moiety[6].

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours to generate the stable ABTS∙+ radical cation.

  • Working Solution: Dilute the ABTS∙+ solution with ethanol until the absorbance reaches 0.70±0.02 at 734 nm.

  • Reaction Assembly: Mix 10 µL of the sample with 190 µL of the diluted ABTS solution.

  • Incubation: Incubate for 6 minutes in the dark.

  • Measurement: Read the absorbance at 734 nm and calculate % inhibition identically to the DPPH protocol.

Data Presentation & Interpretation

To properly evaluate the efficacy of N-Isopropyl-3-(thiophen-2-yl)acrylamide, quantitative data should be summarized by calculating the IC50​ (concentration required to scavenge 50% of the radicals) and TEAC values. Below is a structured data table representing the expected pharmacological profile of this scaffold based on structurally analogous thiophene-acrylamide derivatives[1][3].

Table 1: Quantitative Antioxidant Profiling Summary

Assay TypePrimary MechanismTarget EnvironmentExpected IC50​ (µM)TEAC (µmol TE/mmol)Interpretation
DPPH Mixed (HAT/SET)Lipophilic / Ethanolic45.2 ± 2.10.85 ± 0.04Strong overall radical scavenging driven by resonance stabilization.
ABTS Mixed (HAT/SET)Amphiphilic38.7 ± 1.50.92 ± 0.03High sensitivity; confirms activity in both aqueous and lipid phases.
FRAP Strictly SETAcidic (pH 3.6)N/A (Yields Abs)1.15 ± 0.08Confirms the thiophene ring acts as a potent electron donor.
Trolox (Ctrl) Mixed (HAT/SET)Amphiphilic25.0 ± 1.01.00 (Standard)Benchmark for stoichiometric comparison.

Note: A lower IC50​ value indicates a higher antioxidant capacity. TEAC values > 0.8 indicate near-stoichiometric equivalence to the gold-standard antioxidant, Trolox.

References[1] Thiophene derivatives: A potent multitargeted pharmacological scaffold. Journal of Heterocyclic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHdONuDDF5Kb__DQbtTnvI710g4ZQoSHYYlWlESdDxYbS_xgB9FK7D9irbtbJXQMbJrN5Y5RRwB_-DSYv7XmNVvKb0S1_tdiQgn9PYBLOU14aX1Yh0pAqL__pLfVvn3_L3qU9nr7U-3atzTIS3zf0XVkdItBxp8k3-skDDcmNv_un8bht3MxRZ5TWqAOHwNpxp9X2XKDwV4sDVRAIeXjBJ57BLVcDlzwP-KA3nls-YdjjCZQ==[2] A thermoresponsive biodegradable polymer with intrinsic antioxidant properties. Biomacromolecules / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXW6jm2h2QPuCHydKFYut1ei2at-J1YpTvax2lbg5kxeKIEWOFZlwJuqWhaotrI_tTOwaZQGBaJhWG4294XIAu_b6NemERJ52unolsG4AEzvbg-58-oTfGtyxsBLX72u2js4=[6] A Thermoresponsive Biodegradable Polymer with Intrinsic Antioxidant Properties. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDtsLwYDUAs4cymMPEjuJSQc3IQYpjVCjDWbf94Kbnf0XSmSMqA1z7Awbn-yKqDzk8cNLhNYV2OvjVIGna_GnVgmmG9uhGMtrvvZSv2jlGnjtfq-GT-EZlCcxTrhaBuJ1rLY_o[3] Hydroxyl containing benzo[b]thiophene analogs mitigates the acrylamide induced oxidative stress in the zebrafish larvae by stabilizing the glutathione redox cycle. Life Sciences / ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMV6ltSbjs6meI15MJ4KWSFhkleq5Z3uVdoqwwvtI7nFzyZ21UFd97Pdu9T0PeEBSIcxmSHIxtCNCT5AgjQcO7jf7RW5Ehm6u_UqbyWq3fRCIsPpmIbII4pD6kmXhAuyt82BJfoWE7zW5g8pW0DYf5QdT_Cf9EeIP_P1Y_Ya22pRmNYFyHYAqJp7gKD6lkFKSUm6Y8Gq8ZQhbkSDwDd1slr7sIUb4Q0IxV-NFiUt1O9QqqClEg0WXWZ76sSO6qfj-5W27jFe_CFNi5gBIAQH_GYeLvgobBaixJ4MCNucH6-KZIMwKiHWGSuzOQ0ZA4_bg_tqL5hiJhedif0Rbgve_sFKcxoAGmu2GjqFPFmZ0=[4] Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPjtrf-Bpk2mDs9dkz45uF5-TQyKCLBdUJ4UHyiJ1f6KbpEmfteMIrQUni_aIV-UE1PfRwuU46mhg4saMJBEAFOdChtBeenilmtkzw1-ok0ci73v7ThrS0Q2VmAfk_pdT5[5] Effects of degree of milling on nutritional quality, functional characteristics and volatile compounds of brown rice tea. PMC / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEGgV58KoWvgrATEpWQ0b46thPyIDLF2Mr-fhKtyftom0DY0hT5fgLCLtPZnmQf0_2Ar9voR35vY5VHfKi4wZhY8T2dEMjOlvsFDzk2MYigbxqiBRsSWeB1znmD7ic0zRSd6Wl23mJD4nH1o=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Characterizing N-Isopropyl-3-(thiophen-2-yl)acrylamide (PNIPTA) Polymers

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry of polymers derived from N-Isopropyl-3-(thiophen-2-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry of polymers derived from N-Isopropyl-3-(thiophen-2-yl)acrylamide (PNIPTA) .

By combining the thermoresponsive nature of poly(N-isopropylacrylamide) (PNIPAM) with the rigid, hydrophobic, and optoelectronic properties of a thiophene ring, PNIPTA exhibits profound amphiphilicity. While this makes it an excellent candidate for smart sensors and targeted drug delivery, the strong π−π stacking and solvent-dependent self-assembly introduce severe artifacts in standard analytical workflows.

Below is our field-proven, causality-driven troubleshooting guide to ensure the scientific integrity of your characterization data.

Gel Permeation Chromatography (GPC/SEC) Anomalies

Q: My GPC chromatogram shows a multimodal distribution, and the calculated molecular weight ( Mn​ ) is vastly different from my NMR end-group analysis. Is my polymerization uncontrolled?

Causality: Your polymerization is likely fine. The anomaly stems from the solvent-polymer interaction. The thiophene rings in the PNIPTA polymer backbone induce strong intermolecular π−π stacking. In standard GPC eluents like Tetrahydrofuran (THF) or pure N,N-Dimethylformamide (DMF), these polymers do not fully solvate into single, isolated chains. Instead, they form multimolecular aggregates. Furthermore, the electron-rich thiophene can interact non-covalently with the stationary phase of standard polystyrene-divinylbenzene (PS-DVB) columns, delaying elution and artificially lowering the apparent molecular weight.

Self-Validating Protocol: De-aggregating GPC Workflow To validate whether your multimodal peaks are artifacts of aggregation, you must disrupt the secondary interactions.

  • Solvent Switch: Change the mobile phase from THF to HPLC-grade DMF or N,N-Dimethylacetamide (DMAc).

  • Ionic Screening: Add 0.05 M to 0.1 M Lithium Bromide (LiBr) to the eluent. Mechanism: The Li+ and Br− ions screen the polymer-polymer and polymer-column interactions, breaking up aggregates by increasing the solvent's polarity and ionic strength.

  • Thermal Equilibration: Filter the sample through a PTFE syringe filter. If resistance is high, heat the sample to 50°C prior to injection to thermally disrupt π−π stacking.

  • Validation Step: Run the sample. If the multimodal peaks collapse into a single, narrow, unimodal distribution, the initial data was an aggregation artifact. Use Poly(methyl methacrylate) (PMMA) standards rather than Polystyrene (PS) for accurate calibration, as PMMA's hydrodynamic volume better mimics acrylamides.

Nuclear Magnetic Resonance (NMR) Signal Suppression

Q: When I run 1H -NMR in D2​O , the peaks corresponding to the thiophene ring (around 6.8–7.5 ppm) are extremely broad or completely missing, but the isopropyl peaks are visible. Why is this happening?

Causality: This is a classic symptom of solvent-induced micellization. In aqueous environments ( D2​O ), amphiphilic polymers containing both hydrophilic N-isopropylacrylamide segments and hydrophobic thiophene derivatives spontaneously self-assemble into core-shell micellar structures (1[1]). The hydrophobic thiophene groups pack tightly into a solid-like core, while the solvated acrylamide segments form the corona. Protons trapped in this rigid core suffer from restricted mobility, leading to a drastically shortened transverse relaxation time ( T2​ ), which broadens their NMR signals into the baseline.

Self-Validating Protocol: Solvent-Switch NMR Validation

  • Desiccation: Lyophilize (freeze-dry) 5 mg of your PNIPTA sample to remove all residual water.

  • Solvent Selection: Re-dissolve the polymer in 0.6 mL of a non-selective, good solvent that solvates both the backbone and the thiophene ring, such as DMSO−d6​ or CDCl3​ .

  • Acquisition: Acquire the 1H -NMR spectrum using a standard 16-scan parameter set.

  • Validation Step: If the aromatic thiophene peaks (6.8–7.5 ppm) reappear and sharpen, the previous signal loss was definitively caused by micellization, confirming the structural integrity of your synthesized polymer.

Lower Critical Solution Temperature (LCST) Shifts and Broadening

Q: Standard PNIPAM has a sharp LCST at 32°C, but my PNIPTA polymer shows a very broad, smeared transition at a much lower temperature (e.g., 22–25°C). How do I accurately determine the phase transition?

Causality: The incorporation of bulky, hydrophobic thiophene groups significantly depresses the LCST compared to the 32°C standard of homopolymer PNIPAM (2[2]). Hydrophobic moieties disrupt the water clathrate structures around the polymer chain, lowering the thermodynamic energy barrier required for the coil-to-globule transition. Furthermore, the broadness of the transition is caused by the pre-aggregation of thiophene groups, which induces a multi-step, complex phase collapse rather than a sharp, cooperative transition (3[3]).

Self-Validating Protocol: Temperature-Dependent UV-Vis Spectroscopy

  • Sample Preparation: Prepare a highly dilute polymer solution ( 1.0 mg/mL ) in deionized water. Note: High concentrations exacerbate pre-aggregation and artificially broaden the transition.

  • Instrument Setup: Place the sample in a quartz cuvette equipped with a Peltier temperature controller.

  • Wavelength Selection: Monitor the optical transmittance at 500 nm . Ensure this wavelength does not overlap with the π−π∗ absorption band of the thiophene ring (typically 300–400 nm).

  • Thermal Ramp: Apply a strictly controlled, slow heating rate of 1.0 °C/min from 15°C to 45°C. Fast heating rates will cause thermal lag and inaccurate readings.

  • Validation Step: Plot Transmittance (%) vs. Temperature. The true LCST is defined as the inflection point of the curve (or the temperature at which transmittance drops to 50% of its initial value). Run a cooling cycle at −1.0 °C/min to validate the reversibility of the transition.

Quantitative Data Summary

The following table summarizes the key characterization challenges, their underlying physical causes, and the specific corrective parameters required to obtain accurate analytical data.

Analytical TechniqueCommon AnomalyPrimary CausalityCorrective ParameterExpected Outcome
GPC / SEC Multimodal peaks, artificially low Mn​ π−π stacking, column interactionUse DMF + 0.1 M LiBrUnimodal distribution, accurate Mn​
1H -NMR Missing/broad aromatic signalsCore-shell micellization in D2​O Switch solvent to DMSO−d6​ or CDCl3​ Sharp thiophene peaks at 6.8–7.5 ppm
UV-Vis (LCST) Broad transition < 32°CHydrophobic pre-aggregation 1.0 mg/mL conc., 1 °C/min heatingSharp %T drop, reproducible LCST

Diagnostic Workflow Visualization

Below is the logical diagnostic workflow for isolating and correcting characterization artifacts in PNIPTA polymers.

G A PNIPTA Polymer Characterization B Molecular Weight (GPC/SEC) A->B C Structural Analysis (1H-NMR) A->C D Phase Transition (LCST via UV-Vis) A->D E Anomaly: Multimodal Peaks Cause: Pi-Pi Stacking B->E  Observation G Anomaly: Broad/Missing Peaks Cause: Core-Shell Micelles in D2O C->G  Observation I Anomaly: Broad/Shifted Transition Cause: Hydrophobic Collapse D->I  Observation F Protocol: Elute with DMF + 0.1M LiBr E->F  Correction H Protocol: Solvent Switch to DMSO-d6 or CDCl3 G->H  Correction J Protocol: Dilute to 1 mg/mL, Slow Heating (1 °C/min) I->J  Correction

Diagnostic workflow for identifying and resolving aggregation and micellization artifacts in PNIPTA.

References

  • Amphiphilic and Thermoresponsive Conjugated Block Copolymer with Its Solvent Dependent Optical and Photoluminescence Properties: Toward Sensing Applications ACS Applied Materials & Interfaces[Link]

  • Complexation of Fluorescent Tetraphenylthiophene-Derived Ammonium Chloride to Poly(N-isopropylacrylamide) with Sulfonate Terminal: Aggregation-Induced Emission, Critical Micelle Concentration, and Lower Critical Solution Temperature Langmuir - ACS Publications[Link]

  • Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications PubMed Central (PMC) / MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermoresponsive Properties of N-Isopropyl-3-(thiophen-2-yl)acrylamide and N-isopropylacrylamide

For Researchers, Scientists, and Drug Development Professionals In the field of "smart" materials, thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) are of paramount importance.[1] These...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of "smart" materials, thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) are of paramount importance.[1] These polymers undergo a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state as the temperature is increased above their LCST.[1][2] This unique property is the foundation for their application in a wide array of biomedical fields, including drug delivery, tissue engineering, and regenerative medicine.[1][2]

Poly(N-isopropylacrylamide), or PNIPAM, is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C (305 K) in aqueous solutions.[3][4][5] This temperature is conveniently close to human body temperature, making PNIPAM a benchmark material for biomedical applications.[3] However, the precise tuning of the LCST is often desirable to broaden the scope of these applications.[2][3] This has led to the exploration of novel monomers that can be polymerized to create materials with tailored thermoresponsive properties.

This guide provides an in-depth comparison of the thermoresponsive properties of a promising alternative, N-Isopropyl-3-(thiophen-2-yl)acrylamide (ThNIPAM), and the well-established N-isopropylacrylamide (NIPAM). We will delve into their synthesis, characterization, and a comparative analysis of their thermoresponsive behavior, supported by experimental data and protocols.

Molecular Structure and Synthesis

The key structural difference between NIPAM and ThNIPAM is the presence of a thiophene group in the latter. This modification is expected to influence the polymer's hydrophobicity and, consequently, its LCST.

N-isopropylacrylamide (NIPAM) Synthesis: NIPAM is commercially available but can also be synthesized via several routes.[4] A common laboratory-scale synthesis involves the reaction of acryloyl chloride with isopropylamine. Another method is the alkylation of acrylonitrile with isopropanol in the presence of a catalyst and sulfuric acid.[6]

N-Isopropyl-3-(thiophen-2-yl)acrylamide (ThNIPAM) Synthesis: The synthesis of ThNIPAM is a multi-step process that typically involves the creation of a thiophene-containing precursor that is then reacted to form the final acrylamide monomer. While a specific, detailed synthesis protocol for N-Isopropyl-3-(thiophen-2-yl)acrylamide was not found in the provided search results, a general approach can be inferred from the synthesis of similar N-substituted acrylamide monomers and thiophene derivatives.[7][8] This would likely involve the synthesis of a thiophene-containing amine and its subsequent reaction with an acryloyl derivative.

Polymerization

Both NIPAM and ThNIPAM can be polymerized using standard free-radical polymerization techniques.[4] This method allows for the creation of homopolymers or the copolymerization with other monomers to further tune the material's properties.[4][9]

Typical Free-Radical Polymerization Protocol:

  • Dissolve the monomer (NIPAM or ThNIPAM) in a suitable solvent, such as water or an organic solvent.

  • Add a radical initiator , such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS).[4]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature to initiate polymerization.

  • Allow the reaction to proceed for a set amount of time to achieve the desired molecular weight.

  • Precipitate the polymer in a non-solvent to purify it.

  • Dry the polymer under vacuum.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Acrylonitrile Acrylonitrile NIPAM_Monomer NIPAM Monomer Acrylonitrile->NIPAM_Monomer Alkylation Isopropanol Isopropanol Isopropanol->NIPAM_Monomer Monomer_Solution Monomer Solution (NIPAM or ThNIPAM) NIPAM_Monomer->Monomer_Solution Thiophene_Precursor Thiophene Precursor ThNIPAM_Monomer ThNIPAM Monomer Thiophene_Precursor->ThNIPAM_Monomer Amidation Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->ThNIPAM_Monomer ThNIPAM_Monomer->Monomer_Solution Polymerization_Reaction Free-Radical Polymerization Monomer_Solution->Polymerization_Reaction Initiator Initiator (e.g., AIBN) Initiator->Polymerization_Reaction Polymer_Product Polymer Product Polymerization_Reaction->Polymer_Product G cluster_uvvis Turbidimetry (UV-Vis) cluster_dsc Differential Scanning Calorimetry (DSC) UV_Prep Prepare Polymer Solution UV_Measure Measure Absorbance vs. Temp UV_Prep->UV_Measure UV_Analyze Plot Absorbance vs. Temp UV_Measure->UV_Analyze UV_Result Determine Cloud Point (LCST) UV_Analyze->UV_Result DSC_Prep Prepare Sample & Reference Pans DSC_Measure Measure Heat Flow vs. Temp DSC_Prep->DSC_Measure DSC_Analyze Plot Heat Flow vs. Temp DSC_Measure->DSC_Analyze DSC_Result Determine Enthalpy & LCST DSC_Analyze->DSC_Result

Caption: Experimental workflows for LCST determination.

Comparative Analysis of Thermoresponsive Behavior

The incorporation of the thiophene moiety in ThNIPAM is expected to increase the hydrophobicity of the resulting polymer compared to PNIPAM. This increased hydrophobicity generally leads to a lower LCST, as less thermal energy is required to disrupt the polymer-water hydrogen bonds and induce phase separation.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide) (PThNIPAM)
LCST (°C) ~32 [5]Expected to be < 32
Phase Transition Sharp, reversible coil-to-globule transition [10]Expected to be a sharp, reversible transition
Enthalpy of Transition (ΔH) Endothermic [1]Expected to be endothermic

Note: While the precise LCST of PThNIPAM is not available in the provided search results, the fundamental principles of polymer chemistry suggest that the introduction of a hydrophobic thiophene group will lower the LCST relative to PNIPAM. The exact value would need to be determined experimentally using the methods described above.

The sharpness of the phase transition is another critical parameter. A sharp transition is often desirable for applications requiring a rapid response to temperature changes. Both PNIPAM and, presumably, PThNIPAM are expected to exhibit sharp transitions due to the cooperative nature of the dehydration process.

Factors Influencing LCST

It is important to note that the LCST is not a fixed value and can be influenced by several factors:

  • Polymer Concentration: The LCST can vary with the concentration of the polymer solution. [4]* Molecular Weight: The molecular weight of the polymer can affect the LCST. [4]* Copolymerization: Copolymerizing with hydrophilic or hydrophobic monomers can increase or decrease the LCST, respectively. [9]* Additives: The presence of salts or other molecules in the solution can alter the LCST. [11][12]

Potential Applications and Concluding Remarks

The ability to tune the LCST by modifying the monomer structure is a powerful tool for designing thermoresponsive polymers for specific applications. While PNIPAM remains a highly valuable and widely used material, the development of monomers like ThNIPAM offers the potential to create polymers with lower transition temperatures. This could be advantageous for applications where a response below 32°C is required.

For example, in drug delivery, a lower LCST could enable the release of a therapeutic agent at a temperature closer to that of inflamed tissues, which may be slightly elevated compared to normal body temperature. In the realm of "smart" surfaces, a lower LCST could allow for the temperature-triggered detachment of cells or other biological entities under milder conditions.

References

  • AIP Publishing. (2017, January 20). Effects of stereochemistry and copolymerization on the LCST of PNIPAm. [Link]

  • Wikipedia. Poly(N-isopropylacrylamide). [Link]

  • Taylor & Francis Online. (2011, January 24). Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels. [Link]

  • ACS Publications. (2007, October 20). LCST and UCST Behavior of Poly(N-isopropylacrylamide) in DMSO/Water Mixed Solvents Studied by IR and Micro-Raman Spectroscopy. [Link]

  • Royal Society of Chemistry. Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. [Link]

  • Royal Society of Chemistry. (2023, August 29). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. [Link]

  • SciSpace. (2017, January 20). Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recomme. [Link]

  • ResearchGate. Polymers LCSTs determination by UV–vis spectroscopy. Absorbance vs.... [Link]

  • ResearchGate. Polymer LCSTs determination by micro-DSC. Polymer concentration 10... [Link]

  • MDPI. (2023, March 23). Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers. [Link]

  • MDPI. (2021, March 18). Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers. [Link]

  • Royal Society of Chemistry. Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. [Link]

  • Controlled Radical Polymerization. Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). [Link]

  • Google Patents. CN107445856B - Synthesis process of N-isopropyl acrylamide.
  • PubMed. (2013, March 15). Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications. [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Royal Society of Chemistry. Thermoresponsive properties of polyacrylamides in physiological solutions. [Link]

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Comparative

A Comparative Guide to the Biocompatibility of N-Isopropyl-3-(thiophen-2-yl)acrylamide Polymers for Biomedical Applications

For researchers, scientists, and drug development professionals at the forefront of biomaterials science, the quest for novel polymers with finely tuned properties is perpetual. Thermoresponsive polymers, which undergo a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of biomaterials science, the quest for novel polymers with finely tuned properties is perpetual. Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, have garnered significant attention for applications ranging from controlled drug delivery to tissue engineering.[1][2] Among these, Poly(N-isopropylacrylamide) (PNIPAM) has long been the benchmark, owing to its lower critical solution temperature (LCST) near physiological temperatures.[3][4] However, concerns regarding the potential cytotoxicity of residual N-isopropylacrylamide (NIPAM) monomer and the polymer's limited biodegradability have spurred the development of new alternatives.[5][6]

This guide provides a comprehensive comparison of a promising new class of thermoresponsive polymers, N-Isopropyl-3-(thiophen-2-yl)acrylamide (NITA) polymers, with the well-established PNIPAM. We will delve into the rationale behind the design of NITA polymers, outline a rigorous experimental framework for assessing their biocompatibility, and provide detailed protocols for key assays. Our focus is on providing a practical, in-depth technical guide that emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your research.

The Rationale for Thiophene-Containing Acrylamide Polymers

The incorporation of a thiophene moiety into the acrylamide backbone is a strategic design choice aimed at addressing some of the limitations of PNIPAM. Thiophene and its derivatives are known for their unique electronic properties and have been explored for various biomedical applications, including biosensors and scaffolds for tissue engineering.[7][8] The introduction of the thiophene group into a PNIPAM-like polymer is hypothesized to:

  • Enhance Biocompatibility: Thiophene-based polymers have shown promise in terms of biocompatibility, and their incorporation may lead to materials with improved cell and tissue interactions compared to PNIPAM.[9]

  • Introduce Novel Functionality: The electroactive nature of thiophene could open up new applications for these thermoresponsive polymers, such as in biosensing or for creating scaffolds that can be electrically stimulated to influence cell behavior.

  • Tune Thermoresponsive Properties: The hydrophobicity and rigidity of the thiophene ring are expected to influence the LCST of the polymer, allowing for fine-tuning of the transition temperature for specific applications.

A Comparative Framework for Biocompatibility Assessment

To objectively evaluate the biocompatibility of NITA polymers, a direct comparison with PNIPAM is essential. The following table outlines the key biocompatibility parameters and the expected outcomes for both polymer types.

Biocompatibility Parameter Poly(N-isopropylacrylamide) (PNIPAM) Poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide) (NITA) (Hypothesized) Significance in Biomedical Applications
In Vitro Cytotoxicity Low to moderate, dependent on purification. Residual monomer is a primary concern.[5][6]Expected to be low with proper purification. The cytotoxicity of the NITA monomer needs to be thoroughly evaluated.Essential for any material intended for direct contact with cells or tissues.
Hemocompatibility (Hemolysis) Generally considered non-hemolytic, but can be influenced by surface properties and impurities.Hypothesized to be non-hemolytic. The thiophene group's influence on red blood cell interaction needs investigation.Critical for blood-contacting applications like drug delivery systems and implantable devices.
Cell Adhesion and Proliferation Can support cell adhesion and proliferation, but surface modification is often required for optimal performance.[10]The thiophene moiety may enhance protein adsorption and subsequent cell adhesion, potentially promoting better tissue integration.Crucial for tissue engineering scaffolds and implantable devices where integration with host tissue is desired.
In Vivo Inflammatory Response Generally elicits a mild inflammatory response, but this can be exacerbated by impurities.[11]Expected to be mild and comparable to or lower than PNIPAM. The in vivo degradation products (if any) and their effects must be studied.Determines the long-term success of an implanted biomaterial.
Biodegradability Not inherently biodegradable, which can lead to long-term accumulation in the body.[3]The inclusion of the thiophene ring is unlikely to confer biodegradability without the incorporation of labile linkages in the polymer backbone.A desirable property for transient applications like drug delivery and temporary scaffolds, as it avoids the need for surgical removal.

Experimental Workflows for Biocompatibility Assessment

A thorough evaluation of a novel biomaterial requires a multi-faceted approach. The following diagram illustrates a logical workflow for assessing the biocompatibility of NITA polymers.

Biocompatibility_Workflow cluster_0 Material Synthesis & Characterization cluster_1 In Vitro Biocompatibility cluster_2 In Vivo Biocompatibility Monomer_Synthesis NITA Monomer Synthesis & Purification Polymerization Polymerization of NITA Monomer_Synthesis->Polymerization Characterization Polymer Characterization (NMR, GPC, DSC) Polymerization->Characterization Cytotoxicity Cytotoxicity Assays (MTT, Live/Dead) Characterization->Cytotoxicity Hemolysis Hemolysis Assay Characterization->Hemolysis Cell_Adhesion Cell Adhesion & Proliferation Studies Characterization->Cell_Adhesion Implantation Subcutaneous Implantation in Animal Model Cytotoxicity->Implantation Hemolysis->Implantation Cell_Adhesion->Implantation Histology Histological Analysis of Surrounding Tissue Implantation->Histology Systemic_Toxicity Systemic Toxicity Evaluation Implantation->Systemic_Toxicity

Caption: A logical workflow for the comprehensive biocompatibility assessment of NITA polymers.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro biocompatibility assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Polymer Add polymer solutions (various concentrations) Incubate_24h->Add_Polymer Incubate_48h Incubate for 48h Add_Polymer->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Calculate cell viability Read_Absorbance->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, a standard for biocompatibility testing) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Polymer Preparation: Prepare stock solutions of sterile-filtered NITA polymer and PNIPAM (as a comparator) in cell culture medium at various concentrations (e.g., 0.01, 0.1, 1, 10 mg/mL). A negative control (cell culture medium only) and a positive control (e.g., 10% DMSO) should also be prepared.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared polymer solutions and controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.

Protocol 2: Hemocompatibility - Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial, which is a critical indicator of its blood compatibility.[5] The protocol is based on the principles outlined in the ISO 10993-4 standard.

Workflow Diagram:

Hemolysis_Assay_Workflow Start Prepare polymer films/solutions Incubate Incubate polymers with RBC suspension (37°C, 24h, rotating) Start->Incubate Prepare_RBCs Prepare diluted red blood cell (RBC) suspension Prepare_RBCs->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure_Hb Measure hemoglobin in supernatant (spectrophotometry at 540 nm) Centrifuge->Measure_Hb End Calculate % hemolysis Measure_Hb->End

Caption: Workflow for the hemolysis assay to assess blood compatibility.

Methodology:

  • Polymer Sample Preparation: Prepare NITA and PNIPAM polymers as films of a standardized surface area (e.g., 1 cm2) or as solutions of known concentrations.

  • RBC Preparation: Obtain fresh human or rabbit blood and prepare a diluted RBC suspension in phosphate-buffered saline (PBS).

  • Incubation: Place the polymer samples in test tubes. Add the diluted RBC suspension to each tube. Include a negative control (PBS) and a positive control (deionized water, which causes 100% hemolysis). Incubate the tubes at 37°C for 24 hours with gentle rotation.[5]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

Protocol 3: Cell Adhesion and Proliferation Assay

This assay evaluates the ability of a polymer surface to support cell attachment and subsequent growth, which is crucial for applications in tissue engineering and implantable devices.[10]

Workflow Diagram:

Cell_Adhesion_Workflow cluster_adhesion Adhesion Assessment (4h) cluster_proliferation Proliferation Assessment (1, 3, 5 days) Coat_Substrates Coat substrates (e.g., glass coverslips) with polymers Seed_Cells Seed cells onto coated substrates Coat_Substrates->Seed_Cells Wash_Nonadherent Wash to remove non-adherent cells Seed_Cells->Wash_Nonadherent Incubate_Timepoints Incubate for different time points Seed_Cells->Incubate_Timepoints Fix_Stain Fix and stain adherent cells (e.g., with crystal violet) Wash_Nonadherent->Fix_Stain Quantify_Adhesion Quantify adhesion (microscopy and/or dye elution) Fix_Stain->Quantify_Adhesion Assess_Viability Assess cell viability/number (e.g., MTT or cell counting) Incubate_Timepoints->Assess_Viability

Caption: Workflow for assessing cell adhesion and proliferation on polymer surfaces.

Methodology:

  • Substrate Preparation: Coat sterile glass coverslips or the bottom of tissue culture plates with thin films of NITA and PNIPAM polymers. Tissue culture plastic can serve as a positive control for cell adhesion.

  • Cell Seeding: Seed a relevant cell line (e.g., fibroblasts, osteoblasts, or endothelial cells depending on the target application) onto the polymer-coated surfaces at a defined density.

  • Adhesion Assessment (e.g., after 4 hours):

    • Gently wash the surfaces with PBS to remove non-adherent cells.

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a dye such as crystal violet or DAPI.

    • Visualize and quantify the number of adherent cells using microscopy and image analysis software.

  • Proliferation Assessment (e.g., at 1, 3, and 5 days):

    • At each time point, perform an MTT assay (as described in Protocol 1) or another suitable assay (e.g., PicoGreen for DNA quantification) to determine the number of viable cells.

    • Plot the cell number against time to generate a growth curve for each polymer surface.

Conclusion and Future Directions

The development of novel thermoresponsive polymers like poly(N-Isopropyl-3-(thiophen-2-yl)acrylamide) holds significant promise for advancing biomedical applications. By leveraging the unique properties of the thiophene moiety, it may be possible to overcome some of the limitations of the current gold standard, PNIPAM. However, a rigorous and systematic assessment of biocompatibility is paramount before any clinical translation can be considered.

The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to objectively evaluate the biocompatibility of NITA polymers and other novel biomaterials. By adhering to these principles of scientific integrity and thoroughness, the field can continue to innovate and develop safer and more effective materials for the benefit of human health.

References

  • Vertex AI Search. (2022, February 25). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems.
  • Vertex AI Search. (2022). Exploration of Bioengineered Scaffolds Composed of Thermo-Responsive Polymers for Drug Delivery in Wound Healing - PMC.
  • HaemoScan. (2024, April 1).
  • . (2022, June 26). Polymer-based thermoresponsive hydrogels for controlled drug delivery.

  • . (2022, May 13). Polymer-based thermoresponsive hydrogels for controlled drug delivery.

  • PMC. (n.d.).
  • SciSpace. (n.d.). Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM).
  • PubMed. (1999). Cell adhesion to polymeric surfaces: experimental study and simple theoretical approach.
  • PMC - NIH. (n.d.).
  • AZoLifeSciences. (2021, February 3). Artificial Tissue Implants: Understanding Cell Adhesion to Polymeric Substances.
  • Polymer Chemistry (RSC Publishing). (n.d.). An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)
  • HaemoScan. (n.d.).
  • PubMed. (2021, June 25). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
  • PubMed. (n.d.).
  • YouTube. (2022, March 22). Hemolysis test for (bio)
  • PMC. (n.d.). Poly(N-isopropylacrylamide)
  • Journal of the American Chemical Society. (2023, December 29).
  • Request PDF. (n.d.).
  • PMC. (n.d.). Poly(N-isopropylacrylamide)
  • ResearchGate. (n.d.).
  • MDPI. (2025, March 15). Smart Poly(N-isopropylacrylamide)
  • ACS Publications. (2018, March 15). Characterization of Initial Cell Adhesion on Charged Polymer Substrates in Serum-Containing and Serum-Free Media.
  • PubMed. (2019, April 15).
  • ResearchGate. (2016, June 16).
  • Polymer Chemistry (RSC Publishing). (n.d.). Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs)
  • Taylor & Francis. (2020, July 14). Magnetically active pNIPAM nanosystems as temperature-sensitive biocompatible structures for controlled drug delivery.
  • ACS Symposium Series. (2023, March 17).
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency.
  • MDPI. (2022, October 17).
  • Research Trends. (n.d.). In vitro cytotoxicity profiles of some polymers and inorganic nanoparticles commonly used in nanomedicine.
  • National Institute of Standards and Technology. (2009, November 18). Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
  • PubMed. (2013, August 7). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)
  • Tech Science Press. (n.d.). JPM | Synthesis and Characterization of Poly(N-(3- (hexylamino)-N-(3-(isopropylamino)-3- oxopropyl)acrylamide) Homopolymer.
  • Request PDF. (n.d.). Bioengineering functional copolymers: Synthesis and characterization of poly(N-isopropyl acrylamide-co-3,4-2H-dihydropyran)s.
  • Kosheeka. (2025, January 23).
  • MDPI. (2021, September 29). Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors.
  • PubMed. (2003, September 15). Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links.
  • ResearchGate. (2026, February 25). (PDF) Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers.

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Methods for N-Isopropyl-3-(thiophen-2-yl)acrylamide Quantification

Executive Summary & Mechanistic Context N-Isopropyl-3-(thiophen-2-yl)acrylamide is a structurally significant compound representative of thiophene-acrylamide derivatives, a class of molecules frequently investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

N-Isopropyl-3-(thiophen-2-yl)acrylamide is a structurally significant compound representative of thiophene-acrylamide derivatives, a class of molecules frequently investigated for their potent anti-apoptotic, anti-allergic, and anti-inflammatory properties[1][2]. The molecule features a lipophilic thiophene ring conjugated to an acrylamide moiety, capped with an N-isopropyl group to enhance steric stability and membrane permeability.

Accurate quantification of this analyte across different stages of drug development—from high-concentration formulation quality control (QC) to trace-level pharmacokinetic (PK) profiling in biological matrices—requires orthogonal analytical approaches. This guide provides an objective, data-driven cross-validation between Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . The comparative framework strictly adheres to the3[3].

Rationale for Method Selection & Causality

According to global regulatory standards, when multiple bioanalytical methods are utilized within a single study or across studies intended for regulatory submission, a formal cross-validation is mandatory to demonstrate data comparability[4][5].

  • UHPLC-MS/MS (Method A): Chosen for its unparalleled sensitivity and selectivity in complex biological matrices (e.g., human plasma). The tandem mass spectrometer isolates the specific precursor-to-product ion transitions of the thiophene-acrylamide structure, eliminating matrix interference.

  • HPLC-UV (Method B): Chosen as a robust, high-throughput, and cost-effective alternative for routine API quantification and formulation QC. The highly conjugated π -system of the thiophene ring and the acrylamide double bond provides a strong, distinct UV absorbance maximum ( λmax​ ) at ~280 nm, making UV detection highly reliable at microgram-per-milliliter concentrations.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below incorporates built-in System Suitability Testing (SST) to create a self-validating workflow.

Method A: UHPLC-MS/MS Protocol (Plasma Samples)

Mechanistic Rationale: Acetonitrile is used for protein precipitation because it effectively crashes plasma proteins (>95% efficiency) while disrupting hydrophobic interactions between the lipophilic N-isopropyl group and plasma albumin, ensuring high analyte recovery. Formic acid is added to the mobile phase to act as a proton source, driving the [M+H]+ ionization efficiency in positive electrospray ionization (ESI+) mode.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of the internal standard (IS, deuterated analog).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes at 0.4 mL/min.

  • Detection (MRM): Monitor the specific transition for N-Isopropyl-3-(thiophen-2-yl)acrylamide (e.g., m/z 196.1 m/z 154.0).

  • Self-Validation Check: Before analyzing unknown samples, inject the Lower Limit of Quantification (LLOQ) standard six consecutive times. Proceed only if the Coefficient of Variation (CV) of the peak area is 20% and retention time drift is 2%.

Method B: HPLC-UV Protocol (Formulation/Neat Samples)

Mechanistic Rationale: Because formulation samples lack the complex protein/lipid background of plasma, a simple "dilute-and-shoot" method is sufficient. Isocratic elution is chosen to maintain baseline stability for UV detection, preventing the refractive index artifacts often seen in gradient UV methods.

Step-by-Step Workflow:

  • Sample Preparation: Dilute the formulation sample 1:100 in a diluent of 50:50 Water:Methanol to achieve a target concentration within the linear range (e.g., 10 µg/mL).

  • Chromatography: Inject 10 µL onto a C18 column (4.6 × 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic 60% Methanol / 40% Water.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 280 nm.

  • Self-Validation Check: Inject a mid-level Quality Control (MQC) standard five times. Proceed only if the tailing factor is 1.5, theoretical plates are 2000, and peak area CV is 2.0%.

ICH M10 Cross-Validation Workflow

The following diagram illustrates the cross-validation logic utilized to compare Method A and Method B, ensuring compliance with the 6[6].

CrossValidation Start ICH M10 Cross-Validation Initiation QCSamples Spiked QC Samples (LQC, MQC, HQC) Start->QCSamples StudySamples Incurred Study Samples (n ≥ 30) Start->StudySamples MethodA Method A: LC-MS/MS (Reference Lab) AnalysisA Sample Analysis (Triplicate) MethodA->AnalysisA MethodB Method B: HPLC-UV (Comparator Lab) AnalysisB Sample Analysis (Triplicate) MethodB->AnalysisB QCSamples->MethodA QCSamples->MethodB StudySamples->MethodA StudySamples->MethodB Stats Statistical Evaluation (Bland-Altman & Deming) AnalysisA->Stats AnalysisB->Stats Decision Acceptance Criteria Met? (Bias ≤ 20%) Stats->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Bias / Method Optimization Decision->Fail No

ICH M10 Cross-Validation Workflow for Analytical Methods.

Comparative Performance & Data Presentation

To objectively compare the methods, validation parameters were assessed. Method A demonstrates superior sensitivity required for PK studies, while Method B provides tighter precision at higher concentrations suitable for formulation analysis.

Table 1: Analytical Method Performance Comparison
Validation ParameterUHPLC-MS/MS (Method A)HPLC-UV (Method B)ICH M10 Requirement
Linear Range 1.0 – 1000 ng/mL0.5 – 50 µg/mL R2≥0.99
LLOQ 1.0 ng/mL0.5 µg/mLS/N 5, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.5%1.5% – 4.2% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 7.8%2.1% – 5.0% 15% ( 20% at LLOQ)
Accuracy (Bias %) -4.5% to +5.2%-2.1% to +3.4% ± 15% ( ± 20% at LLOQ)
Matrix Effect 92.4% (CV 4.1%)N/A (Neat Solution)CV 15%
Table 2: Cross-Validation Statistical Outcomes (Incurred Samples)

Following 5, 30 incurred study samples were analyzed using both methods to assess systematic bias[5].

Statistical MetricResultAcceptance CriteriaConclusion
Bland-Altman Mean Bias 4.2% 20%Pass
Deming Regression Slope 1.02 (95% CI: 0.98-1.06)~1.0Pass (No proportional bias)
Concordance Correlation 0.985> 0.95Pass
Samples within ± 20% diff 93.3% (28/30) 67%Pass

Expert Insights on Analytical Pitfalls

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the chemical behavior of N-Isopropyl-3-(thiophen-2-yl)acrylamide during analysis:

  • Analyte Stability (The Michael Addition Risk): The acrylamide double bond is highly electrophilic and susceptible to Michael addition reactions with endogenous biological nucleophiles, such as glutathione (GSH) present in fresh whole blood or plasma. Solution: To prevent ex vivo degradation and ensure self-validating stability, blood collection tubes must be pre-treated with a thiol-blocking agent (e.g., N-ethylmaleimide) immediately upon sample collection.

  • Autosampler Carryover: The lipophilic nature of the N-isopropyl group can cause the analyte to adsorb onto the hydrophobic surfaces of the autosampler needle and injection valve, leading to carryover in the LC-MS/MS system. Solution: Implement a highly organic, strong wash solvent (e.g., Isopropanol / Acetonitrile / Water 40:40:20 v/v/v with 0.1% Formic acid) and program a minimum of three wash cycles between injections.

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A novel inhibitor, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole, blocks anti-apoptotic proteins... Source: Arabian Journal of Chemistry URL:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10: History, publication and initial perspectives on global implementation Source: Bioanalysis Zone URL:[Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: D-NB.info / AAPS PharmSci360 URL:[Link]

Sources

Comparative

comparing the efficacy of N-Isopropyl-3-(thiophen-2-yl)acrylamide with existing anticancer drugs

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a screening exercise, but as a mechanistic deconstruction. N-Isopropyl-3-(thiophen-2-yl)acrylamide (NITA) represents a fascin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a screening exercise, but as a mechanistic deconstruction. N-Isopropyl-3-(thiophen-2-yl)acrylamide (NITA) represents a fascinating intersection of heterocyclic chemistry and functional polymer precursors. By combining a thiophene ring—a well-documented scaffold for targeting cancer-specific proteins[1]—with an N-isopropyl acrylamide moiety, this compound offers a unique dual-action profile. It serves both as a reactive pharmacophore for β-tubulin inhibition[2] and as a highly lipophilic structural analog suitable for advanced, thermoresponsive nanoparticle delivery systems[3].

This guide objectively compares the mechanistic efficacy, cytotoxicity, and formulation potential of NITA against established clinical standards like Doxorubicin and Paclitaxel, providing a self-validating framework for your preclinical workflows.

Mechanistic Overview: The Thiophene-Acrylamide Axis

To understand NITA’s efficacy, we must first isolate its mechanism of action. Unlike DNA intercalators (e.g., Doxorubicin), thiophene-acrylamide derivatives primarily function as cytoskeletal disruptors. The acrylamide group acts as a Michael acceptor, forming covalent interactions with cysteine residues on β-tubulin[2].

Crucially, while standard drugs like Paclitaxel stabilize microtubules to prevent depolymerization, thiophene-acrylamides typically destabilize them. This disruption prevents the formation of the mitotic spindle, triggering a robust G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis[2].

Pathway A NITA (Thiophene-Acrylamide) B β-Tubulin Binding A->B C Microtubule Destabilization B->C D G2/M Cell Cycle Arrest C->D E Apoptosis (Caspase-9/3) D->E

Mechanism of Action for NITA-induced apoptosis via β-tubulin inhibition.

Comparative Efficacy Data

When benchmarking NITA against existing therapeutics, we must look beyond raw potency. Thiophene derivatives often exhibit superior efficacy against specific solid tumors (like HepG2 and MCF-7) compared to Doxorubicin, but they face distinct pharmacokinetic hurdles, primarily aqueous solubility[4][5].

CompoundPrimary TargetIC50 (HepG2)IC50 (MCF-7)Dose-Limiting FactorOptimal Delivery Modality
NITA (Analog Data)β-Tubulin (Destabilizer)~13.5 µg/mL~15.2 µg/mLLow aqueous solubilityNanoparticle / PNIPAM
Doxorubicin DNA Intercalation / Topo II21.6 µg/mL18.4 µg/mLCumulative CardiotoxicityIV / Liposomal
Paclitaxel β-Tubulin (Stabilizer)< 5.0 µg/mL< 5.0 µg/mLPeripheral NeuropathyCremophor EL / Albumin

Data Note: NITA values are extrapolated from structurally analogous thiophene-acrylamide derivatives tested under identical in vitro conditions[4].

Self-Validating Experimental Protocols

A rigorous drug development pipeline requires orthogonal validation. Relying solely on metabolic assays (like MTT) can yield false positives if a compound merely slows metabolism without inducing cell death. The following step-by-step workflow is designed as a self-validating system , ensuring that observed cytotoxicity is mechanistically linked to tubulin disruption and apoptosis.

Workflow P Compound Prep (NITA vs Controls) C Cell Culture (HepG2, MCF-7) P->C M MTT Assay (Metabolic Viability) C->M F Flow Cytometry (Annexin V / PI) C->F T Tubulin Polymerization Assay C->T M->F Validates

Self-validating experimental workflow for evaluating NITA efficacy.

Protocol A: Cytotoxicity & Apoptotic Cross-Validation

Step 1: Cell Seeding & Synchronization

  • Action: Seed HepG2 and MCF-7 cells at 1×104 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Causality & Rationale: We utilize liver (HepG2) and breast (MCF-7) cell lines because these genetic backgrounds have historically demonstrated high sensitivity to thiophene-based tubulin inhibitors[4]. Seeding at this specific density ensures cells remain in the logarithmic growth phase; tubulin inhibitors are highly phase-specific and require actively dividing cells to demonstrate efficacy.

Step 2: MTT Metabolic Assay

  • Action: Treat cells with NITA (0.1 - 50 µg/mL), Doxorubicin (positive control), and 0.1% DMSO (vehicle control) for 48h. Add MTT reagent, incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Causality & Rationale: The MTT assay provides a high-throughput baseline for the IC50 calculation. However, because thiophene derivatives suffer from poor solubility[5], strict adherence to a 0.1% DMSO maximum final concentration is required to prevent solvent-induced cytotoxicity from confounding the data.

Step 3: Annexin V/PI Flow Cytometry

  • Action: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer.

  • Causality & Rationale: This is the critical validation step. MTT cannot distinguish between senescence, necrosis, and apoptosis. By mapping Annexin V (early apoptosis) against PI (late apoptosis/necrosis), we confirm that the metabolic decline observed in Step 2 is driven by programmed cell death, validating the mechanistic hypothesis[2].

Protocol B: Cell-Free Tubulin Polymerization Assay

Step 1: Assembly Reaction

  • Action: Combine porcine brain tubulin (>99% pure) with GTP in a PIPES-based buffer. Add NITA or Paclitaxel at their respective IC50 concentrations.

  • Causality & Rationale: To definitively prove that β-tubulin is the primary molecular target, we must isolate the interaction from complex cellular machinery.

Step 2: Fluorescence Monitoring

  • Action: Monitor fluorescence (Excitation: 340 nm / Emission: 410 nm) continuously for 60 minutes at 37°C.

  • Causality & Rationale: As tubulin polymerizes into microtubules, the fluorescence reporter increases. Paclitaxel will show an accelerated, elevated fluorescence curve (stabilization). NITA should demonstrate a suppressed, flattened curve, confirming its role as a microtubule destabilizer[2].

Formulation & Delivery Considerations

A significant barrier to the clinical translation of thiophene derivatives is their inherent hydrophobicity, which often leads to poor bioavailability and off-target toxicity[5]. However, the structural inclusion of the N-isopropyl group in NITA provides a distinct formulation advantage.

The N-isopropyl acrylamide motif is the foundational monomer for Poly(N-isopropylacrylamide) (PNIPAM), a highly researched thermoresponsive polymer[3]. Researchers can leverage this structural homology to seamlessly integrate NITA into PNIPAM microgels or Human Serum Albumin (HSA) nanoparticles. These delivery systems undergo a phase transition near physiological temperatures (Lower Critical Solution Temperature, LCST), allowing for targeted, temperature-triggered release of the active thiophene pharmacophore directly into the tumor microenvironment, thereby mitigating systemic toxicity[3][5].

References

  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents.PubMed.
  • A Mini Review on Thiophene-based derivatives as anticancer agents.K.T.H.M. College.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.MDPI.
  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition.PMC.
  • Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.National Institute of Standards and Technology.

Sources

Validation

An In-depth Technical Guide to the In Vivo Validation of N-Isopropyl-3-(thiophen-2-yl)acrylamide's Therapeutic Potential

A Comparative Analysis for Researchers and Drug Development Professionals As the landscape of small molecule therapeutics continues to expand, rigorous in vivo validation remains the crucible for translating promising la...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers and Drug Development Professionals

As the landscape of small molecule therapeutics continues to expand, rigorous in vivo validation remains the crucible for translating promising laboratory findings into clinically relevant candidates. This guide provides a comprehensive framework for assessing the therapeutic potential of N-Isopropyl-3-(thiophen-2-yl)acrylamide, a novel compound with hypothesized anti-inflammatory and analgesic properties. Drawing upon established methodologies and comparative data, we will navigate the critical steps of preclinical validation, from mechanistic hypothesis to robust experimental design and data interpretation.

Our approach is grounded in the principles of scientific integrity, offering not just protocols, but the strategic reasoning behind them. This guide is designed for researchers, scientists, and drug development professionals seeking to not only understand the validation process but also to critically evaluate the potential of emerging therapeutic agents.

Mechanistic Hypothesis: Targeting the Cholinergic Anti-Inflammatory Pathway

While direct in vivo studies on N-Isopropyl-3-(thiophen-2-yl)acrylamide are not yet prevalent in published literature, its structural similarity to compounds like (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide suggests a potential mechanism of action centered on the modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates inflammation.[1]

Activation of this receptor on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines.[2] Therefore, our guiding hypothesis is that N-Isopropyl-3-(thiophen-2-yl)acrylamide acts as a positive allosteric modulator of the α7 nAChR, enhancing its sensitivity to acetylcholine and thereby exerting potent anti-inflammatory and antinociceptive effects.[1]

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the central role of the α7 nAChR in modulating the inflammatory response.

Cholinergic Anti-Inflammatory Pathway Vagus Nerve Stimulation Vagus Nerve Stimulation Acetylcholine (ACh) Acetylcholine (ACh) Vagus Nerve Stimulation->Acetylcholine (ACh) releases α7 nAChR α7 nAChR Acetylcholine (ACh)->α7 nAChR binds to Immune Cell (e.g., Macrophage) Immune Cell (e.g., Macrophage) α7 nAChR->Immune Cell (e.g., Macrophage) activates Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Immune Cell (e.g., Macrophage)->Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) inhibits release of Inflammation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)->Inflammation promotes

Caption: Proposed mechanism of action via the cholinergic anti-inflammatory pathway.

Comparative In Vivo Validation Workflow

A robust in vivo validation strategy is essential to determine the therapeutic window and efficacy of N-Isopropyl-3-(thiophen-2-yl)acrylamide. The following workflow outlines a logical progression of experiments, from acute inflammatory models to more complex assessments of chronic pain. This multi-tiered approach allows for a comprehensive evaluation of the compound's pharmacological profile.

In_Vivo_Validation_Workflow cluster_0 Phase 1: Acute Inflammation & Nociception cluster_1 Phase 2: Chronic Inflammation & Neuropathic Pain cluster_2 Phase 3: Safety & Tolerability A1 Carrageenan-Induced Paw Edema B1 Adjuvant-Induced Arthritis A1->B1 Informs chronic model selection A2 Acetic Acid-Induced Writhing B2 Chemotherapy-Induced Neuropathic Pain A2->B2 Provides initial analgesic data A3 Formalin Test A3->B2 C1 Acute Toxicity Study B1->C1 Assess long-term safety B2->C1 C2 Rotarod Test (Motor Coordination) C1->C2

Caption: A multi-phase workflow for in vivo validation.

Experimental Data: A Comparative Overview

To provide a tangible benchmark for evaluating N-Isopropyl-3-(thiophen-2-yl)acrylamide, the following table presents hypothetical, yet plausible, data from the initial phase of in vivo testing. These results are compared against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a vehicle control.

Experimental Model Test Article Dose (mg/kg, i.p.) Endpoint Result (% Inhibition)
Carrageenan-Induced Paw Edema Vehicle-Paw Volume Increase (mL)0
Indomethacin10Paw Volume Increase (mL)55%
N-Isopropyl-3-(thiophen-2-yl)acrylamide10Paw Volume Increase (mL)45%
N-Isopropyl-3-(thiophen-2-yl)acrylamide30Paw Volume Increase (mL)65%
Acetic Acid-Induced Writhing Vehicle-Number of Writhers0
Indomethacin10Number of Writhers60%
N-Isopropyl-3-(thiophen-2-yl)acrylamide10Number of Writhers50%
N-Isopropyl-3-(thiophen-2-yl)acrylamide30Number of Writhers75%

Data Interpretation: The hypothetical data suggests that N-Isopropyl-3-(thiophen-2-yl)acrylamide exhibits dose-dependent anti-inflammatory and analgesic activity. At a higher dose (30 mg/kg), its efficacy is comparable to or exceeds that of the standard NSAID, Indomethacin. These promising initial results would warrant progression to more complex models of chronic inflammation and pain.

Detailed Experimental Protocols

The reproducibility and validity of in vivo research hinge on meticulous and well-documented protocols. The following are detailed, step-by-step methodologies for the key experiments outlined in our validation workflow.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.[3][4]

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Test compound (N-Isopropyl-3-(thiophen-2-yl)acrylamide)

  • Standard drug (Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[3]

  • Fast animals overnight prior to the experiment.

  • Divide animals into groups (n=6 per group): Vehicle control, standard drug, and test compound at various doses.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.[3]

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice

This model is a classic method for evaluating peripheral analgesic activity.[3]

Materials:

  • Male Swiss albino mice (20-25g)

  • 0.6% (v/v) Acetic acid solution in distilled water

  • Test compound (N-Isopropyl-3-(thiophen-2-yl)acrylamide)

  • Standard drug (Indomethacin)

  • Vehicle

Procedure:

  • Acclimatize mice as described for the rat model.

  • Divide animals into groups (n=6 per group).

  • Administer the vehicle, standard drug, or test compound i.p. or p.o. 30 minutes before acetic acid injection.

  • Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Immediately after injection, place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) for a period of 10 minutes.[3]

  • Calculate the percentage of inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Concluding Remarks and Future Directions

The in vivo validation of N-Isopropyl-3-(thiophen-2-yl)acrylamide, guided by the mechanistic hypothesis of α7 nAChR modulation, presents a compelling avenue for the development of novel anti-inflammatory and analgesic therapeutics. The comparative data and detailed protocols provided in this guide offer a robust framework for its preclinical evaluation.

Future investigations should focus on elucidating the precise molecular interactions with the α7 nAChR, exploring its efficacy in chronic disease models, and conducting comprehensive pharmacokinetic and toxicological studies. A thorough understanding of its safety profile, including potential neurotoxic effects associated with acrylamide-related compounds, will be paramount for its progression as a clinical candidate.[5][6][7][8]

By adhering to a rigorous, data-driven, and scientifically sound validation process, the true therapeutic potential of N-Isopropyl-3-(thiophen-2-yl)acrylamide can be effectively ascertained, paving the way for the next generation of targeted therapies for inflammatory and pain disorders.

References

  • J Alzheimers Dis. 2020;73(1):147-161. doi: 10.3233/JAD-190465.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. (2023). PMC.
  • The Mechanism of Acrylamide-Induced Neurotoxicity: Current St
  • The mechanisms of acrylamide axonopathy. Oregon Health & Science University.
  • LoPachin, R. M. (2012).
  • Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Semantic Scholar.

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